2-(Ethylamino)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(ethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDSJXCGIKEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554481 | |
| Record name | 2-(Ethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30091-24-8 | |
| Record name | 2-(Ethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Spectral Analysis of 2-(Ethylamino)benzonitrile: A Technical Overview for Researchers
This technical guide provides a comprehensive analysis of the spectral data for 2-(Ethylamino)benzonitrile, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data. Our focus is on the causality behind experimental observations and the establishment of a self-validating analytical workflow, grounded in authoritative references.
Molecular Structure and Spectroscopic Overview
2-(Ethylamino)benzonitrile possesses a unique molecular architecture, featuring a benzonitrile framework substituted with a secondary ethylamino group at the ortho position. This structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will explore the expected spectral features based on the analysis of its constituent functional groups and analogous compounds.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Ethylamino)benzonitrile
Introduction
2-(Ethylamino)benzonitrile is a disubstituted aromatic compound featuring an ethylamino group and a nitrile group ortho to each other on a benzene ring. As a functionalized benzonitrile, it serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The precise structural elucidation of such molecules is paramount for ensuring the integrity of research and development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.
This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Ethylamino)benzonitrile. It is designed for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying principles and experimental considerations necessary for a thorough and accurate interpretation.
Section 1: Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, a phenomenon known as resonance. The precise frequency required for resonance is highly sensitive to the local electronic environment of the nucleus.
Key Parameters in NMR:
-
Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), relative to a standard reference (typically tetramethylsilane, TMS). The chemical shift is dictated by the degree of shielding or deshielding experienced by a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[1][2]
-
Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei, which results in the splitting of NMR signals into multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.
-
Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal. In ¹H NMR, this allows for the determination of the relative ratio of different types of protons in the molecule.
In 2-(Ethylamino)benzonitrile, the interplay between the electron-donating ethylamino group (-NHCH₂CH₃) and the electron-withdrawing nitrile group (-C≡N) creates a unique electronic landscape across the benzene ring, leading to a characteristic and predictable NMR fingerprint.
Section 2: ¹H NMR Spectral Analysis of 2-(Ethylamino)benzonitrile
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis involves assigning each signal based on its chemical shift, integration, and multiplicity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of 2-(Ethylamino)benzonitrile.[3] For molecules of this size, a concentration of 10 to 20 mg/ml is typically sufficient.[4]
-
Dissolve the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4] Deuterated solvents are used to avoid large solvent signals in the spectrum and for the instrument's lock system.[3][5]
-
Transfer the solution into a standard 5 mm NMR tube.[4] Ensure the tube is clean and free from scratches or chips to ensure optimal magnetic field homogeneity.[4]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving high-resolution spectra.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Interpretation and Predicted Assignments
The interpretation of the ¹H NMR spectrum of 2-(Ethylamino)benzonitrile is based on the expected electronic effects of the substituents and the resulting coupling patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz |
| H-4 | ~7.2 - 7.4 | Triplet of doublets (td) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz |
| H-3 | ~6.6 - 6.8 | Doublet (d) | 1H | Jortho ≈ 8-9 Hz |
| H-5 | ~6.5 - 6.7 | Triplet (t) | 1H | Jortho ≈ 7-8 Hz |
| NH | ~4.5 - 5.5 | Broad singlet (br s) | 1H | - |
| CH₂ | ~3.2 - 3.4 | Quartet (q) | 2H | J ≈ 7 Hz |
| CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | J ≈ 7 Hz |
Causality Behind Assignments:
-
Aromatic Protons (H-3, H-4, H-5, H-6): The ethylamino group is a strong activating, ortho-para directing group due to the lone pair on the nitrogen atom. Conversely, the nitrile group is a deactivating, meta-directing group. This electronic push-pull effect causes a significant differentiation of the aromatic protons.
-
H-3 and H-5 are ortho and para to the electron-donating amino group, respectively, and are therefore expected to be the most shielded (furthest upfield).
-
H-6 is ortho to the electron-withdrawing nitrile group, making it the most deshielded proton (furthest downfield).
-
The coupling patterns arise from interactions with adjacent protons: H-6 couples to H-5 (ortho) and H-4 (meta), H-4 couples to H-3 and H-5 (ortho) and H-6 (meta), and so on.
-
-
Ethyl Group Protons (CH₂ and CH₃):
-
The CH₂ (methylene) protons are adjacent to the nitrogen atom, which withdraws electron density, shifting them to around 3.2-3.4 ppm. They are split into a quartet by the three neighboring CH₃ protons.
-
The CH₃ (methyl) protons are further from the electronegative nitrogen and appear in the typical aliphatic region around 1.2-1.4 ppm. They are split into a triplet by the two neighboring CH₂ protons.[6]
-
-
Amine Proton (NH): The NH proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. Its chemical shift can be variable and is dependent on concentration and temperature.[7]
Section 3: ¹³C NMR Spectral Analysis of 2-(Ethylamino)benzonitrile
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As ¹³C has a low natural abundance, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum of sharp singlets.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 50-100 mg of 2-(Ethylamino)benzonitrile dissolved in 0.5-0.6 mL of deuterated solvent.[3]
-
-
Data Acquisition:
-
The setup is similar to ¹H NMR (locking and shimming).
-
A standard ¹³C experiment with broadband proton decoupling is performed. Due to the low sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time (20-60 minutes) are typically necessary.[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[8]
-
Data Interpretation and Predicted Assignments
There are nine unique carbon atoms in 2-(Ethylamino)benzonitrile, and all are expected to be visible in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Signal |
| C-2 (C-NH) | ~150 - 155 | None (Quaternary) | Absent |
| C-4 | ~133 - 135 | Positive | Present |
| C-6 | ~132 - 134 | Positive | Present |
| C-5 | ~116 - 118 | Positive | Present |
| C≡N | ~117 - 119 | None (Quaternary) | Absent |
| C-3 | ~110 - 112 | Positive | Present |
| C-1 (C-CN) | ~95 - 100 | None (Quaternary) | Absent |
| CH₂ | ~38 - 42 | Negative | Absent |
| CH₃ | ~13 - 16 | Positive | Absent |
Causality Behind Assignments:
-
Aromatic Carbons:
-
C-2: The carbon directly attached to the nitrogen atom is significantly deshielded by the nitrogen's electronegativity and shifted far downfield.
-
C-1: This carbon, attached to the nitrile group but also ortho to the strongly donating amino group, experiences a unique shielding effect, pushing it significantly upfield. This is a characteristic feature of ortho-aminobenzonitriles.
-
C-4 and C-6: These CH carbons are deshielded relative to benzene (128.5 ppm) due to their positions relative to the electron-withdrawing nitrile group.
-
C-3 and C-5: These CH carbons are shielded by the electron-donating effect of the amino group.
-
-
Nitrile Carbon (C≡N): The sp-hybridized carbon of the nitrile group typically appears in the 117-125 ppm range.[11]
-
Ethyl Group Carbons (CH₂ and CH₃):
-
CH₂: The methylene carbon, bonded to nitrogen, is found in the 38-42 ppm range.
-
CH₃: The terminal methyl carbon is the most shielded carbon in the molecule, appearing around 13-16 ppm.
-
Section 4: Workflow and Visualization
A systematic approach is crucial for accurate spectral interpretation and structural confirmation.
Logical Workflow for NMR Analysis
The following diagram, generated using DOT language, outlines the logical steps involved in the NMR analysis of a small molecule like 2-(Ethylamino)benzonitrile.
Caption: Logical workflow for NMR-based structure elucidation.
Visualizing Molecular Structure and Key ¹H Couplings
This diagram illustrates the distinct proton environments in 2-(Ethylamino)benzonitrile and the primary spin-spin coupling interactions that define the ¹H NMR spectrum.
Caption: Key proton environments and coupling interactions.
Conclusion
The ¹H and ¹³C NMR spectra of 2-(Ethylamino)benzonitrile provide a wealth of structural information that is readily interpretable through an understanding of fundamental NMR principles and substituent effects. The distinct electronic nature of the ortho-disposed ethylamino and nitrile groups leads to a well-resolved and characteristic set of signals. This guide provides the predictive data, experimental protocols, and theoretical rationale necessary for researchers to confidently identify and characterize this molecule, ensuring the quality and accuracy of their scientific endeavors.
References
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Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
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University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]
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Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
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An In-depth Technical Guide to the FT-IR Spectrum of 2-(Ethylamino)benzonitrile
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Ethylamino)benzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the characterization of this aromatic nitrile.
Introduction: The Molecular Landscape of 2-(Ethylamino)benzonitrile
2-(Ethylamino)benzonitrile is an aromatic organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a secondary ethylamino (-NHCH₂CH₃) group at the ortho position. The spatial arrangement and electronic interplay of these functional groups give rise to a unique vibrational fingerprint when analyzed by FT-IR spectroscopy. Understanding this spectrum is paramount for confirming the molecular identity, assessing purity, and elucidating the structural characteristics of this compound in various research and development settings.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds and functional groups absorb energy at specific frequencies, causing them to vibrate.[1] The resulting spectrum is a plot of absorbed infrared intensity versus frequency (typically expressed as wavenumbers, cm⁻¹), which serves as a unique molecular fingerprint.[1]
This guide will first outline the principles of acquiring an FT-IR spectrum, followed by a detailed, predictive interpretation of the spectrum of 2-(Ethylamino)benzonitrile based on the characteristic vibrational frequencies of its constituent functional groups.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol describes a standardized procedure for obtaining the FT-IR spectrum of a solid or liquid organic compound such as 2-(Ethylamino)benzonitrile. The choice between transmission and Attenuated Total Reflectance (ATR) sampling methods will depend on the physical state of the sample and the available instrumentation.[2]
Instrumentation and Sample Preparation
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
An appropriate sampling accessory, such as a Diamond or Germanium ATR crystal, or KBr plates for transmission analysis.
Sample Preparation (ATR Method - Recommended for ease of use):
-
Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental interferences.
-
Place a small amount of the 2-(Ethylamino)benzonitrile sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Sample Preparation (KBr Pellet Method - for solid samples):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Data Acquisition and Processing
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for FT-IR Analysis of 2-(Ethylamino)benzonitrile
Caption: Workflow for FT-IR analysis of 2-(Ethylamino)benzonitrile.
Predicted FT-IR Spectrum: Analysis and Interpretation
The following is a detailed interpretation of the predicted FT-IR spectrum of 2-(Ethylamino)benzonitrile. The expected absorption bands are categorized based on the functional groups present in the molecule.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3350 - 3310 | Secondary Amine (N-H) | Stretching | Medium |
| 3100 - 3000 | Aromatic C-H | Stretching | Medium |
| 2950 - 2850 | Alkyl C-H (Ethyl group) | Stretching | Medium to Strong |
| 2240 - 2220 | Aromatic Nitrile (C≡N) | Stretching | Medium, Sharp |
| 1600 - 1585 & 1500 - 1400 | Aromatic C=C | Ring Stretching | Medium to Strong |
| 1470 - 1450 | Alkyl C-H (CH₂) | Bending (Scissoring) | Medium |
| 1370 - 1350 | Alkyl C-H (CH₃) | Bending (Rocking) | Medium |
| 1335 - 1250 | Aromatic C-N | Stretching | Strong |
| 900 - 675 | Aromatic C-H | Out-of-Plane Bending | Strong |
N-H Stretching Vibration (Secondary Amine)
A key diagnostic peak for a secondary amine is a single, moderately intense absorption band in the region of 3350-3310 cm⁻¹.[3][4] This band arises from the stretching vibration of the N-H bond.[4] Its presence is a strong indicator of the secondary amino group in 2-(Ethylamino)benzonitrile. In concentrated samples, this peak may broaden due to hydrogen bonding.[5]
C-H Stretching Vibrations
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3100-3000 cm⁻¹ region.[6] These absorptions are typically of medium intensity and can present as multiple sharp peaks.
-
Alkyl C-H Stretch: The ethyl group will exhibit characteristic C-H stretching vibrations in the 2950-2850 cm⁻¹ range.[7] These bands are usually of medium to strong intensity and are due to the symmetric and asymmetric stretching of the CH₃ and CH₂ groups.
C≡N (Nitrile) Stretching Vibration
The nitrile group (C≡N) gives rise to a very characteristic, sharp, and moderately intense absorption band.[8] For aromatic nitriles, this peak is typically observed in the 2240-2220 cm⁻¹ range.[9] The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[9] This peak is a strong confirmation of the nitrile functionality.
Aromatic C=C Ring Stretching Vibrations
The stretching of the carbon-carbon double bonds within the benzene ring results in a series of absorptions in the 1600-1400 cm⁻¹ region.[6] Typically, two to three bands of medium to strong intensity are observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6] The exact positions and intensities of these bands can be influenced by the substitution pattern on the ring.
Alkyl C-H Bending Vibrations
The bending vibrations of the ethyl group's C-H bonds will be present in the fingerprint region. A scissoring vibration for the CH₂ group is expected around 1470-1450 cm⁻¹, and a methyl rocking vibration for the CH₃ group should appear around 1370-1350 cm⁻¹.[6]
C-N Stretching Vibration
The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) of the secondary amine is expected to produce a strong absorption in the 1335-1250 cm⁻¹ region.[4]
Aromatic C-H Out-of-Plane Bending
The out-of-plane (oop) bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ region.[6] The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong band is typically observed in the 770-735 cm⁻¹ range.
Safety and Handling Considerations
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
Irritation: May cause skin, eye, and respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.[10]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]
It is imperative to consult the SDS of a closely related compound and perform a thorough risk assessment before handling 2-(Ethylamino)benzonitrile.
Conclusion
The FT-IR spectrum of 2-(Ethylamino)benzonitrile is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The key diagnostic peaks include the N-H stretch of the secondary amine, the sharp C≡N stretch of the aromatic nitrile, and the distinct patterns of the aromatic and aliphatic C-H stretches and bends. By carefully analyzing these features, researchers can confidently identify and characterize this compound, ensuring its suitability for downstream applications in drug development and other scientific endeavors.
References
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
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University of Nizwa. (n.d.). The features of IR spectrum. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Ethylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Ethylamino)benzonitrile (CAS No. 30091-24-8), a molecule of interest within the broader class of substituted benzonitriles. While this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes available data, provides expert analysis of its chemical characteristics, and outlines logical, field-proven methodologies for its synthesis and characterization. The document is structured to empower researchers and drug development professionals with a foundational understanding of this compound, highlighting its potential as a synthon and exploring its putative role in medicinal chemistry based on the well-established bioactivities of the benzonitrile scaffold.
Nomenclature and Chemical Identity
A precise understanding of a compound's identity is the bedrock of scientific inquiry. This section provides the definitive nomenclature and structural identifiers for 2-(Ethylamino)benzonitrile.
| Identifier | Value |
| IUPAC Name | 2-(ethylamino)benzonitrile |
| CAS Number | 30091-24-8[1][2][3] |
| Molecular Formula | C₉H₁₀N₂[2][3] |
| Molecular Weight | 146.19 g/mol [3] |
| Synonyms | N-Ethyl-2-cyanoaniline |
Structural Representation:
Caption: 2D structure of 2-(Ethylamino)benzonitrile.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct and industrially scalable approach is likely the nucleophilic aromatic substitution (SₙAr) of a leaving group at the ortho-position of the benzonitrile ring with ethylamine.
Reaction Scheme:
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.
Underlying Principles and Experimental Design:
-
Substrate Choice: 2-Chlorobenzonitrile is the logical precursor. The electron-withdrawing nature of the nitrile group (-CN) activates the ortho position towards nucleophilic attack, making this reaction feasible.
-
Nucleophile and Base: Ethylamine serves as the nucleophile.[4] An excess of ethylamine can also act as the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base such as potassium carbonate or triethylamine can be employed to improve atom economy.
-
Solvent and Temperature: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal for SₙAr reactions as it solvates the cation of the base while leaving the nucleophile relatively free. The reaction will likely require heating, typically in the range of 80-150 °C, to overcome the activation energy of the Meisenheimer complex formation.
-
Self-Validating Protocol:
-
To a stirred solution of 2-chlorobenzonitrile in DMSO, add 2-3 equivalents of ethylamine (as a solution in a suitable solvent or condensed gas).
-
Add 1.5 equivalents of a non-nucleophilic base like K₂CO₃.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture would be cooled, diluted with water, and extracted with a suitable organic solvent like ethyl acetate.
-
The organic layer would then be washed, dried, and concentrated. Purification would likely be achieved by column chromatography on silica gel.
-
Alternative Route: Reductive Amination
An alternative, though less direct, pathway could involve the reductive amination of 2-acetylbenzonitrile with ethylamine. This would first form an imine intermediate, which is then reduced to the secondary amine.
Reaction Scheme:
Caption: Alternative synthesis via Reductive Amination.
Physicochemical and Spectroscopic Characterization
Specific experimental data for 2-(Ethylamino)benzonitrile is sparse. However, based on its structure and data from analogous compounds such as 2-aminobenzonitrile[5][6] and N-ethylaniline,[7] we can predict its key properties.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Appearance | Likely a pale yellow to brown liquid or low-melting solid | N-ethylaniline is a liquid that darkens on exposure to air and light.[7] 2-Aminobenzonitrile is a yellow solid.[5] |
| Melting Point | Low, likely < 30 °C | 2-Aminobenzonitrile has a melting point of 45-48 °C.[5] The ethyl group may lower the melting point compared to the primary amine. |
| Boiling Point | Estimated > 250 °C | 2-Aminobenzonitrile has a boiling point of 267-268 °C.[5] The addition of the ethyl group will likely increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water. | The aromatic ring and ethyl group confer lipophilicity, while the secondary amine and nitrile offer some polarity. |
Predicted Spectroscopic Signatures
-
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-7.5 ppm.
-
NH Proton: A broad singlet, the chemical shift of which will be concentration-dependent, likely between δ 4-6 ppm.
-
Ethyl Group (CH₂): A quartet around δ 3.2 ppm, coupled to the CH₃ protons.
-
Ethyl Group (CH₃): A triplet around δ 1.2 ppm, coupled to the CH₂ protons.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals between δ 110-150 ppm.
-
Nitrile Carbon (CN): A characteristic peak around δ 118-122 ppm.
-
Ethyl Group (CH₂): A signal around δ 38 ppm.
-
Ethyl Group (CH₃): A signal around δ 14 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad absorption around 3350-3450 cm⁻¹.
-
C≡N Stretch: A strong, sharp absorption in the range of 2220-2230 cm⁻¹.
-
C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 146.
-
Key Fragmentation: Expect a significant fragment at m/z = 131, corresponding to the loss of a methyl group (•CH₃) from the ethyl substituent.
-
Potential Applications in Drug Development and Medicinal Chemistry
While no specific biological activity has been reported for 2-(Ethylamino)benzonitrile, the benzonitrile moiety is a well-recognized pharmacophore and a versatile synthetic intermediate in drug discovery.
-
Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, a key feature in many enzyme inhibitors.
-
Hydrogen Bond Acceptor: The nitrogen of the nitrile group can participate in hydrogen bonding interactions with biological targets.
-
Metabolic Stability: The presence of a nitrile on an aromatic ring can influence the metabolic profile of a drug candidate, sometimes blocking sites of oxidative metabolism.
The N-ethylamino group provides a handle for further synthetic elaboration, allowing for the introduction of other pharmacophoric features or for tuning the physicochemical properties of a lead compound. Given the known antimicrobial and anticancer activities of other benzonitrile derivatives, it is plausible that 2-(Ethylamino)benzonitrile could serve as a starting point for the development of novel therapeutics in these areas.
Safety and Handling
Based on the available hazard statements (H315 - Causes skin irritation, H319 - Causes serious eye irritation), 2-(Ethylamino)benzonitrile should be handled with appropriate personal protective equipment (PPE).[3]
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or chemical goggles.
-
A lab coat is mandatory.
-
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Conclusion and Future Directions
2-(Ethylamino)benzonitrile is a chemical entity with a confirmed structure but a notable lack of detailed characterization in the public domain. This guide has provided a framework for understanding its likely chemical properties and has outlined robust, field-proven methods for its synthesis. The primary value of this compound for the research and drug development community currently lies in its potential as a synthetic building block.
Future work should focus on the empirical determination of its physicochemical and spectroscopic properties to validate the predictions made in this guide. Furthermore, biological screening of 2-(Ethylamino)benzonitrile and its derivatives is warranted to explore its potential as a lead compound in medicinal chemistry, particularly in the areas of oncology and infectious diseases where the benzonitrile scaffold has shown promise.
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An In-depth Technical Guide on the Theoretical and Computed Properties of 2-(Ethylamino)benzonitrile
Introduction
2-(Ethylamino)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with an ethylamino group at the ortho position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to the versatile chemical handles it possesses: the nitrile group, a key pharmacophore and synthetic intermediate, and the secondary amine, which can participate in hydrogen bonding and act as a nucleophile. This guide provides a comprehensive overview of the theoretical and computed properties of 2-(Ethylamino)benzonitrile, offering a framework for its characterization and potential applications. We will delve into its molecular structure, spectroscopic signatures, and electronic properties, underpinned by computational chemistry methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this class of molecules.
Molecular Structure and Conformation
The foundational aspect of understanding any molecule lies in its three-dimensional structure and conformational flexibility. For 2-(Ethylamino)benzonitrile, the key structural features are the planar phenyl ring, the linear cyano group, and the flexible ethylamino substituent.
Conformational Analysis
The conformational landscape of 2-(Ethylamino)benzonitrile is primarily dictated by the rotation around the C-N bond of the ethylamino group and the C-C bond of the ethyl group. These rotations give rise to different conformers with varying energies. Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring this landscape.
A typical workflow for conformational analysis involves:
-
Initial Structure Generation: Building the 3D structure of 2-(Ethylamino)benzonitrile using molecular modeling software.
-
Conformational Search: Systematically rotating the rotatable bonds (C-N and C-C of the ethyl group) to generate a library of possible conformers.
-
Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)) to find the local energy minima.
-
Energy Calculation: Performing single-point energy calculations at a higher level of theory to refine the relative energies of the conformers.
The conformation of a molecule can be described by dihedral angles. For molecules with similar structural motifs, such as mefenamic acid which also features a substituted amine on a benzene ring, the rotation of the substituent relative to the ring is a key conformational parameter.[1]
Computed Physicochemical Properties
Basic physicochemical properties can be readily computed and provide valuable insights into the molecule's behavior. Public databases like PubChem offer pre-computed properties for a vast range of molecules, including derivatives of benzonitrile.[2][3][4]
| Property | Computed Value (for related molecules) | Significance |
| Molecular Weight | 146.19 g/mol [5] | Fundamental property for stoichiometric calculations. |
| XLogP3-AA | ~1.9 - 5.3 (for related benzonitriles)[2][3] | A measure of lipophilicity, crucial for predicting membrane permeability and pharmacokinetic properties. |
| Hydrogen Bond Donor Count | 1-2 (for related benzonitriles)[2][3] | The secondary amine acts as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 2-3 (for related benzonitriles)[2][3][4] | The nitrile nitrogen and the amine nitrogen can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 2-5 (for related benzonitriles)[2][3][4] | Indicates the molecule's conformational flexibility. |
Spectroscopic Properties: A Predictive Approach
Spectroscopy is the cornerstone of molecular characterization. While experimental spectra for 2-(Ethylamino)benzonitrile may not be readily available in public databases, computational methods can predict these spectra with a high degree of accuracy, aiding in the identification and structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.
-
¹H NMR: The proton NMR spectrum of 2-(Ethylamino)benzonitrile is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and the amine proton (-NH-). The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the ethylamino group and the electron-withdrawing nature of the nitrile group.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of all carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic downfield shift.
Reference data for the parent molecule, benzonitrile, can be found in databases like the Biological Magnetic Resonance Bank (BMRB).[6]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
-
Nitrile (C≡N) Stretch: A sharp, intense peak is expected in the IR spectrum around 2220-2260 cm⁻¹.
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Computational frequency calculations using DFT can predict the vibrational frequencies and their intensities, which can be compared with experimental data. Studies on benzonitrile have demonstrated the utility of DFT calculations in assigning vibrational modes.[7][8]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of 2-(Ethylamino)benzonitrile is expected to show absorption bands in the UV region. The primary absorption band of benzonitrile is at 224 nm, with a secondary band at 271 nm.[9] The presence of the ethylamino group, an auxochrome, is likely to cause a bathochromic (red) shift in these absorption maxima.
Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis spectra.[10]
Electronic Properties and Reactivity
The electronic structure of a molecule governs its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[11]
For 2-(Ethylamino)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the ethylamino group, while the LUMO is likely to be centered on the electron-deficient nitrile group and the aromatic ring. Computational studies on benzonitrile and its derivatives have confirmed these general trends.[7][12]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can reveal hyperconjugative interactions and quantify the delocalization of electron density, offering insights into the molecule's stability and reactivity.
Potential Applications
The structural features of 2-(Ethylamino)benzonitrile suggest several potential applications:
-
Pharmaceuticals: The benzonitrile moiety is present in a number of approved drugs and biologically active compounds.[13][14] The ethylamino group can be modified to tune the molecule's properties for specific biological targets. For instance, derivatives of benzonitrile have been investigated for their potential as psychedelic drugs and for their antibacterial activity.[15][16]
-
Materials Science: Aromatic nitriles are precursors for various functional materials, including dyes and polymers.[17] The amino group provides a site for further functionalization to create novel materials with desired optical or electronic properties.
Methodologies: A Practical Guide
This section provides a step-by-step overview of the computational methods used to derive the properties discussed in this guide.
Computational Workflow
Caption: A typical computational workflow for characterizing a small molecule.
Step-by-Step Protocol for DFT Calculations
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Input File Preparation:
-
Define the molecular geometry in a suitable format (e.g., Z-matrix or Cartesian coordinates).
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p) is a common choice for a good balance of accuracy and computational cost).
-
Define the type of calculation:
-
Opt for geometry optimization.
-
Freq for frequency calculations (to confirm a true minimum and to predict vibrational spectra).
-
TD for time-dependent DFT to calculate excited states.
-
-
-
Execution: Run the calculation on a suitable computing resource.
-
Analysis of Results:
-
Optimized Geometry: Visualize the optimized structure and analyze bond lengths and angles.
-
Vibrational Frequencies: Check for imaginary frequencies (which would indicate a transition state, not a minimum). Visualize the vibrational modes to aid in spectral assignment.
-
Electronic Properties: Examine the energies and shapes of the HOMO and LUMO. Analyze the NBO output for charge distribution and bonding interactions.
-
UV-Vis Spectrum: Plot the calculated excitation energies and oscillator strengths to generate a theoretical spectrum.
-
Conclusion
2-(Ethylamino)benzonitrile presents a fascinating scaffold for further exploration in both medicinal chemistry and materials science. While direct experimental data for this specific molecule is sparse in the public domain, this guide has demonstrated how a robust understanding of its properties can be achieved through modern computational chemistry techniques. By leveraging DFT and TD-DFT, researchers can predict its structural, spectroscopic, and electronic characteristics with high confidence. This in silico approach not only accelerates the design-synthesize-test cycle but also provides a deeper, mechanistic understanding of the molecule's behavior, ultimately paving the way for the rational design of novel drugs and materials.
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An In-depth Technical Guide to the Solubility and Stability of 2-(Ethylamino)benzonitrile
This guide provides a comprehensive technical overview of the solubility and stability of 2-(Ethylamino)benzonitrile, a crucial intermediate in various synthetic applications, particularly within the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven methodologies for its characterization.
Introduction: The Chemical Landscape of 2-(Ethylamino)benzonitrile
2-(Ethylamino)benzonitrile belongs to the family of aminobenzonitriles, which are aromatic compounds containing both an amino and a nitrile functional group. These compounds are valuable building blocks in organic synthesis due to the reactive nature of these functionalities. While specific experimental data for 2-(Ethylamino)benzonitrile is not extensively available in public literature, we can infer its physicochemical properties based on the well-characterized parent compound, benzonitrile, and related substituted aminobenzonitriles.
Benzonitrile itself is a colorless liquid with an almond-like odor.[2] It is sparingly soluble in water but demonstrates good solubility in many organic solvents.[2] The introduction of an ethylamino group at the ortho position is expected to influence its polarity, hydrogen bonding capabilities, and ultimately, its solubility and stability profile.
Key Physicochemical Properties (Predicted and Inferred):
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₉H₁₀N₂ | Based on chemical structure |
| Molecular Weight | 146.19 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid or liquid at room temperature | Inferred from related compounds |
| Aqueous Solubility | Low | The hydrophobic benzene ring and ethyl group are expected to limit water solubility. This is a common characteristic of similar aromatic compounds.[3] |
| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, similar to other benzonitrile derivatives.[2][3] |
| LogP | Positive | The presence of the ethyl group and benzene ring suggests a lipophilic character.[3] |
Aqueous and Organic Solubility Profile
A thorough understanding of a compound's solubility is paramount for its application in drug discovery and development, influencing factors such as bioavailability and formulation.[4] The solubility of 2-(Ethylamino)benzonitrile is anticipated to be pH-dependent due to the presence of the basic ethylamino group.
Factors Influencing Solubility
-
pH: In acidic conditions, the ethylamino group will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the compound will exist in its less soluble free base form.
-
Solvent Polarity: As a moderately polar molecule, its solubility will be highest in solvents with similar polarity. It is expected to be miscible with a range of common organic solvents.
-
Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined for 2-(Ethylamino)benzonitrile.
Experimental Determination of Solubility
To ensure scientific rigor, the solubility of 2-(Ethylamino)benzonitrile must be determined experimentally. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffered solutions at various pH levels (e.g., pH 2, 5, 7.4, and 9).
-
Addition of Compound: Add an excess amount of 2-(Ethylamino)benzonitrile to each buffered solution in a sealed, low-binding vessel. The presence of undissolved solid is crucial for ensuring equilibrium is reached.[6]
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow for equilibrium to be reached.[5]
-
Sample Collection and Preparation:
-
Allow the samples to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Analysis: Quantify the concentration of 2-(Ethylamino)benzonitrile in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
-
Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.[5]
Data Presentation: Predicted Solubility of 2-(Ethylamino)benzonitrile
| Solvent System | Predicted Solubility | Rationale |
| Water (pH 7.4) | Very Low (< 0.1 mg/mL) | Hydrophobic nature of the molecule. |
| 0.1 N HCl (pH ~1) | Moderate to High | Protonation of the ethylamino group increases polarity and solubility. |
| Ethanol | High | Similar polarity between solute and solvent. |
| Dimethyl Sulfoxide (DMSO) | Very High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
Stability Profile and Degradation Pathways
Assessing the stability of a compound is a critical component of its development, as it dictates its shelf-life, storage conditions, and potential for degradation into impurities.[7] Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Factors Influencing Stability
-
Temperature and Humidity: Elevated temperatures and humidity can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: The stability of 2-(Ethylamino)benzonitrile is likely to be pH-dependent. Hydrolysis of the nitrile group can occur under strongly acidic or basic conditions.
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions.[11]
Potential Degradation Pathways
While specific degradation pathways for 2-(Ethylamino)benzonitrile have not been reported, we can anticipate potential routes based on the functional groups present. The degradation of other benzonitrile compounds often involves enzymatic action.[12][13]
Anticipated Degradation Pathways for 2-(Ethylamino)benzonitrile
Caption: Workflow for a long-term stability study according to ICH guidelines.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the solubility and stability of 2-(Ethylamino)benzonitrile, drawing upon established principles and data from analogous compounds. While predictions and inferred properties are valuable for initial assessments, it is imperative that comprehensive experimental studies are conducted to definitively characterize this compound. The provided protocols for solubility and stability testing offer a robust framework for generating the necessary data to support its development and application in research and industry. Future work should focus on generating empirical data for 2-(Ethylamino)benzonitrile to validate the predictions made in this guide and to fully elucidate its degradation pathways.
References
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Sciencemadness Wiki. (2020). Benzonitrile. Retrieved from [Link]
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Wikipedia. (2025). 25CN-NBOH. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-(ethylamino)benzonitrile. Retrieved from [Link]
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PubMed. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Retrieved from [Link]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Guideline. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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GEUS Publications. (2014). Degradation of three benzonitrile herbicides by >Aminobacter >MSH1 versus soil microbial communities: Pathways and kinetics. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Patsnap. (2020). Preparation method of aminobenzonitrile.
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MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Ethylamino)benzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Ethylamino)benzonitrile, a versatile synthetic intermediate. While a singular "discovery" event for this compound is not prominently documented, its existence is a logical consequence of the development of fundamental organic reactions. This document delves into the historical context of its parent chemistry, details a robust laboratory-scale synthesis, outlines its key physicochemical and spectroscopic properties, and explores its current and potential applications in the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable chemical building block.
Introduction and Historical Context
2-(Ethylamino)benzonitrile (CAS No. 30091-24-8) belongs to the class of aminobenzonitriles, which are important intermediates in organic synthesis.[1] These compounds are widely utilized in the production of pharmaceuticals, dyes, and agrochemicals.[1] The history of 2-(Ethylamino)benzonitrile is intrinsically linked to the broader development of reactions for creating nitriles and for the alkylation of amines.
Key historical developments that paved the way for the synthesis of molecules like 2-(Ethylamino)benzonitrile include:
-
The Sandmeyer Reaction (1884): This reaction provided a reliable method for converting anilines into benzonitriles, establishing a fundamental route to the core structure.
-
N-Alkylation of Anilines: The direct addition of alkyl groups to anilines became a well-established transformation in the late 19th and early 20th centuries, allowing for the synthesis of a wide array of substituted anilines. A recent review highlights various methodologies for achieving selective mono-alkylation of amines, a crucial step for preventing undesired overalkylation.[2]
The synthesis of 2-(Ethylamino)benzonitrile is a straightforward combination of these established chemical principles, likely first performed as a logical step in the exploration of substituted benzonitriles rather than as a distinct discovery event. Its utility lies in the presence of three key functional groups: the aromatic ring, the nucleophilic secondary amine, and the electrophilic nitrile group, which can be further transformed into amines, amides, or carboxylic acids.[3]
Synthesis and Mechanistic Considerations
The most common and direct laboratory synthesis of 2-(Ethylamino)benzonitrile involves the N-alkylation of its precursor, 2-aminobenzonitrile.
Reaction Scheme: 2-Aminobenzonitrile + Iodoethane → 2-(Ethylamino)benzonitrile
The underlying mechanism is a standard bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary amino group of 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbon atom of iodoethane. A base, such as potassium carbonate, is used to neutralize the hydroiodic acid byproduct, driving the reaction to completion.
Causality in Experimental Design:
-
Choice of Alkylating Agent: Iodoethane is an excellent choice due to the high polarizability and good leaving group nature of the iodide ion, which facilitates the SN2 reaction. Bromoethane is a viable, less expensive alternative, though it may require slightly longer reaction times or higher temperatures.
-
Solvent Selection: A polar aprotic solvent like Acetonitrile (CH₃CN) or Dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and the inorganic base but do not participate in hydrogen bonding, which would solvate and deactivate the amine nucleophile.
-
Role of the Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive base that is sufficient to deprotonate the ammonium salt formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Caption: A typical laboratory workflow for the synthesis and purification of 2-(Ethylamino)benzonitrile.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential to confirm the identity and purity of the synthesized product.
| Property | Value | Source |
| CAS Number | 30091-24-8 | [4][5] |
| Molecular Formula | C₉H₁₀N₂ | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Appearance | Colorless to faint yellow liquid | [6] |
| Storage | Sealed in dry, 2-8°C | [4] |
Spectroscopic analysis provides a fingerprint for the molecule, confirming the presence of key functional groups and the overall structure. The data below are typical expected values for benzonitrile and its derivatives.[7][8][9]
| Technique | Key Feature | Expected Wavenumber/Shift |
| FT-IR (Infrared) | C≡N (nitrile) stretch | ~2220-2230 cm⁻¹ |
| N-H (secondary amine) stretch | ~3350-3450 cm⁻¹ | |
| C-N stretch | ~1250-1350 cm⁻¹ | |
| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |
| ¹H NMR | Aromatic protons | δ 6.6-7.5 ppm (multiplets) |
| N-H proton | δ ~4.5-5.5 ppm (broad singlet) | |
| -CH₂- (methylene) | δ ~3.2 ppm (quartet) | |
| -CH₃ (methyl) | δ ~1.3 ppm (triplet) | |
| ¹³C NMR | C≡N (nitrile) carbon | δ ~118-120 ppm |
| Aromatic carbons | δ ~110-150 ppm | |
| -CH₂- (methylene) carbon | δ ~38 ppm | |
| -CH₃ (methyl) carbon | δ ~15 ppm | |
| Mass Spec (MS) | [M]+ (Molecular Ion) | m/z = 146 |
Applications in Research and Drug Development
The unique combination of functional groups makes 2-(Ethylamino)benzonitrile a valuable scaffold in several areas of research.
The benzonitrile moiety is present in a number of approved pharmaceuticals.[10] For instance, aminobenzonitrile compounds are crucial intermediates in the synthesis of drugs for treating Alzheimer's disease and other conditions.[1] The ethylamino group can be used to modulate lipophilicity and can serve as a handle for further functionalization. Potential therapeutic areas where this scaffold could be explored include:
-
Anthelmintic Agents: Amino-acetonitrile derivatives have been identified as a new class of potent anthelmintic compounds.[11]
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aniline or benzonitrile cores that interact with the hinge region of the enzyme's active site.
-
Psychoactive Compounds: Substituted benzonitriles are found in selective serotonin 5-HT₂ₐ receptor agonists.[12]
Aminobenzonitriles can be used in the manufacture of heat-resistant polymers.[13] The amine and nitrile groups can participate in polymerization reactions to create robust materials with desirable thermal properties.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis, purification, and characterization of 2-(Ethylamino)benzonitrile.
Materials and Equipment:
-
2-Aminobenzonitrile
-
Iodoethane
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
Rotary evaporator
-
Glass funnel, filter paper
-
Separatory funnel
-
Silica gel for column chromatography
-
NMR, FT-IR, and MS instrumentation
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-aminobenzonitrile (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of starting amine).
-
Addition of Alkylating Agent: While stirring the suspension, add iodoethane (1.2 eq) dropwise over 10 minutes at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Extraction:
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellowish oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Obtain the final yield and characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
2-(Ethylamino)benzonitrile is a foundational building block in organic synthesis, deriving its utility from decades of established chemical principles. While it may not have a celebrated discovery story, its importance is evident in its versatility as an intermediate for more complex molecules. Its continued application in the synthesis of novel pharmaceutical agents and advanced materials is anticipated, with future research likely focusing on developing more sustainable and efficient catalytic methods for its production. This guide provides the necessary technical foundation for researchers to confidently synthesize, handle, and utilize this valuable compound in their scientific endeavors.
References
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- Benzonitrile derivative, process for its preparation and its application. Google Patents; EP0004257B1.
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- 2-(ethylamino)benzonitrile | 30091-24-8. ChemicalBook.
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- Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters.
- Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Quick Company.
- N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PubMed.
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Methodological & Application
Application Notes and Protocols: 2-(Ethylamino)benzonitrile as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 2-(Ethylamino)benzonitrile
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These molecular frameworks form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-(Ethylamino)benzonitrile emerges as a particularly strategic building block due to the orthogonal reactivity of its constituent functional groups: the nucleophilic secondary amine and the electrophilic nitrile, positioned ortho to each other on an aromatic ring. This arrangement provides a powerful platform for a variety of cyclization and functionalization reactions, enabling the efficient construction of complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging 2-(Ethylamino)benzonitrile in the synthesis of high-value chemical entities. We will delve into the mechanistic underpinnings of key transformations and provide detailed, step-by-step methodologies to ensure reproducible success in the laboratory.
Core Applications and Synthetic Protocols
The unique disposition of the ethylamino and cyano groups in 2-(Ethylamino)benzonitrile makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably quinazolines and quinolines. These scaffolds are privileged structures in drug discovery, appearing in numerous approved therapeutic agents.
Application 1: Synthesis of 4-Amino-Substituted Quinazolines
The quinazoline core is a cornerstone of numerous biologically active compounds. A straightforward application of 2-(Ethylamino)benzonitrile is in the synthesis of 4-amino-substituted quinazolines through a cyclization reaction involving an initial acylation followed by condensation with an amine.
The synthesis proceeds in two key stages. First, the ethylamino group of 2-(ethylamino)benzonitrile is acylated to form an N-acyl intermediate. This transformation enhances the electrophilicity of the nitrile carbon by positioning a carbonyl group that can participate in a subsequent intramolecular cyclization. The acylated intermediate, upon treatment with a primary amine and an acid catalyst, undergoes a cyclization-condensation cascade. The primary amine attacks the nitrile carbon, initiating the cyclization. The resulting imine intermediate then tautomerizes and eliminates water to afford the stable aromatic quinazoline ring system. The use of an acid catalyst is crucial for activating the nitrile group towards nucleophilic attack.
Diagram 1: General Workflow for 4-Aminoquinazoline Synthesis
Application Notes and Protocols: Cyclization Reactions Involving 2-(Ethylamino)benzonitrile for the Synthesis of Bioactive Heterocycles
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Ethylamino)benzonitrile as a key precursor in the synthesis of quinazoline derivatives. The protocols detailed herein are grounded in established scientific literature and offer insights into the practical execution and mechanistic underpinnings of these important cyclization reactions.
Introduction: The Versatility of 2-(Ethylamino)benzonitrile in Heterocyclic Chemistry
2-(Ethylamino)benzonitrile is a valuable and versatile starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, most notably quinazolines. The quinazoline scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of the ethylamino and nitrile functionalities on the benzene ring of 2-(Ethylamino)benzonitrile allows for a range of cyclization strategies to construct the fused pyrimidine ring of the quinazoline system. This guide will focus on two robust and complementary methods for the cyclization of 2-(Ethylamino)benzonitrile: an iron-catalyzed approach for the synthesis of 2,4-disubstituted quinazolines and an acid-mediated pathway to 4-iminoquinazoline derivatives.
Cyclization Strategies: An Overview
The conversion of 2-(Ethylamino)benzonitrile to quinazoline derivatives can be achieved through several synthetic routes. The choice of strategy often depends on the desired substitution pattern on the final quinazoline ring. Key approaches include:
-
Metal-Catalyzed Cyclizations: Transition metals, particularly iron, can catalyze the intramolecular C-N bond formation, which is a crucial step in the synthesis of quinazolines from 2-alkylamino benzonitriles.[3][4] These methods are often favored for their efficiency and functional group tolerance.
-
Acid-Mediated Cyclizations: The use of acid catalysts can promote the cyclization of 2-aminobenzonitriles with various reagents, such as cyanamides or orthoesters, to yield substituted quinazolines.[5] This approach is often straightforward and utilizes readily available reagents.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of cyclization reactions, leading to shorter reaction times and often improved yields.
This guide will provide detailed protocols for the first two strategies, which represent common and effective methods for the derivatization of 2-(Ethylamino)benzonitrile.
Protocol 1: Iron-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
This protocol is adapted from the work of Chen et al. and describes an efficient iron-catalyzed synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives, which are formed in situ from 2-(Ethylamino)benzonitrile.[3][4]
Experimental Workflow
Figure 1. Workflow for the iron-catalyzed synthesis of 2,4-disubstituted quinazolines.
Detailed Step-by-Step Methodology
Materials:
-
2-(Ethylamino)benzonitrile
-
Organometallic reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Iron(II) chloride (FeCl₂)
-
tert-Butyl hydroperoxide (tert-BuOOH, solution in decane)
-
1,4-Dioxane
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the N-H Ketimine Intermediate (In Situ): a. To a dry Schlenk flask under an inert atmosphere, add 2-(Ethylamino)benzonitrile (1.0 mmol). b. Dissolve the starting material in anhydrous THF (5 mL). c. Cool the solution to 0 °C in an ice bath. d. Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 equiv) dropwise via syringe. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the N-H ketimine intermediate can be monitored by TLC.
-
Iron-Catalyzed Oxidative Cyclization: a. To the solution containing the in situ generated N-H ketimine, add FeCl₂ (0.1 mmol, 10 mol%). b. Add 1,4-Dioxane (5 mL) as the solvent for the cyclization step. c. Add tert-BuOOH (3.0 mmol, 3.0 equiv) to the reaction mixture. d. Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. c. Extract the product with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,4-disubstituted quinazoline.
Causality Behind Experimental Choices
-
In situ formation of the ketimine: The addition of an organometallic reagent to the nitrile group of 2-(Ethylamino)benzonitrile generates the N-H ketimine intermediate. This step is crucial as it introduces the substituent at the future C4 position of the quinazoline ring.
-
Iron(II) chloride as the catalyst: Iron is an earth-abundant, inexpensive, and relatively non-toxic metal, making it an attractive catalyst for sustainable synthesis.[3][4] FeCl₂ is effective in catalyzing the C(sp³)-H oxidation of the ethyl group.
-
tert-Butyl hydroperoxide as the oxidant: tert-BuOOH serves as the terminal oxidant in this reaction, facilitating the iron-catalyzed oxidation of the C-H bond on the ethyl group, which is a key step in the cyclization process.[3]
-
1,4-Dioxane as the solvent: Dioxane is a suitable solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point, which is necessary for the reaction to proceed at 80 °C.
Protocol 2: Acid-Mediated Synthesis of 4-Iminoquinazoline Derivatives
This protocol describes a general method for the synthesis of 2-amino-4-iminoquinazolines from 2-aminobenzonitriles and N-benzyl cyanamides, mediated by hydrochloric acid.[6] This method can be adapted for 2-(Ethylamino)benzonitrile to produce 3-ethyl-4-iminoquinazoline derivatives.
Experimental Workflow
Figure 2. Workflow for the acid-mediated synthesis of 4-iminoquinazoline derivatives.
Detailed Step-by-Step Methodology
Materials:
-
2-(Ethylamino)benzonitrile
-
N-Benzyl cyanamide
-
Hydrochloric acid (4 M solution in 1,4-dioxane)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for reactions under anhydrous conditions
Procedure:
-
To a sealed tube, add 2-(Ethylamino)benzonitrile (1.0 mmol), N-benzyl cyanamide (1.2 mmol), and anhydrous 1,4-dioxane (5 mL).
-
Add the hydrochloric acid solution in dioxane (4 M, 0.5 mL, 2.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 3-ethyl-2-(benzylamino)-4-iminoquinazoline.
Causality Behind Experimental Choices
-
Hydrochloric acid as a mediator: The acid protonates the nitrile group of the N-benzyl cyanamide, activating it for nucleophilic attack by the amino group of 2-(Ethylamino)benzonitrile. It also facilitates the subsequent cyclization and dehydration steps.[6]
-
[4+2] Annulation: This reaction proceeds via a [4+2] annulation mechanism, where the 2-(Ethylamino)benzonitrile acts as the four-atom component and the N-benzyl cyanamide acts as the two-atom component.[6]
-
Sealed tube: The use of a sealed tube is necessary to prevent the evaporation of the solvent and reagents at the elevated reaction temperature.
Data Presentation: Comparison of Cyclization Methods
| Entry | Starting Material | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-(Ethylamino)benzonitrile | PhMgBr, FeCl₂, t-BuOOH | THF/Dioxane | 80 | 12 | 3-Ethyl-4-phenylquinazoline | 85 | [3] |
| 2 | 2-(Methylamino)benzonitrile | MeMgBr, FeCl₂, t-BuOOH | THF/Dioxane | 80 | 12 | 3-Methyl-4-methylquinazoline | 78 | [3] |
| 3 | 2-Aminobenzonitrile | N-Benzyl cyanamide, HCl | Dioxane | 100 | 12 | 2-(Benzylamino)-4-iminoquinazoline | 90 | [6] |
| 4 | 2-Aminobenzonitrile | N,N-Dimethylformamide dimethyl acetal | DMF | 150 | 4 | 4-Aminoquinazoline | 75 | [1] |
Mechanistic Insights
Iron-Catalyzed Oxidative Cyclization
The proposed mechanism for the iron-catalyzed reaction involves several key steps:
-
Formation of the N-H Ketimine: The reaction is initiated by the nucleophilic addition of an organometallic reagent to the nitrile group of 2-(ethylamino)benzonitrile.
-
C(sp³)-H Oxidation: The iron catalyst, in the presence of the oxidant (tert-BuOOH), facilitates the oxidation of a C-H bond on the ethyl group.
-
Intramolecular C-N Bond Formation: The newly formed reactive species undergoes an intramolecular cyclization, forming the pyrimidine ring.
-
Aromatization: Subsequent dehydration leads to the formation of the stable aromatic quinazoline ring system.
Figure 3. Proposed mechanism for the iron-catalyzed synthesis of quinazolines.
Acid-Mediated [4+2] Annulation
The acid-mediated reaction is believed to proceed through the following steps:
-
Activation of Cyanamide: The acid protonates the nitrile group of the cyanamide, making it more electrophilic.
-
Nucleophilic Attack: The amino group of 2-(ethylamino)benzonitrile attacks the activated cyanamide.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the nitrogen of the nitrile group attacks the imine carbon.
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the final 4-iminoquinazoline product.
Applications in Drug Development
Quinazoline derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities. The ability to synthesize a diverse library of 2,4-disubstituted and 4-iminoquinazoline derivatives from 2-(Ethylamino)benzonitrile opens up avenues for the development of novel therapeutic agents. For instance, many kinase inhibitors used in cancer therapy, such as Gefitinib and Erlotinib, feature a 4-aminoquinazoline core.[7] The protocols described here provide a direct route to analogues of these important drug classes. The 3-ethyl substitution can influence the pharmacokinetic properties of the resulting compounds, potentially leading to improved drug candidates.
References
- D. J. Brown, in The Chemistry of Heterocyclic Compounds, The Quinazolines, John Wiley & Sons, 2008.
-
Y. Li, et al. Molecules2021 , 26(5), 1447. [Link]
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C.-y. Chen, F. He, G. Tang, H. Yuan, N. Li, J. Wang, R. Faessler, J. Org. Chem.2018 , 83(5), 2395-2401. [Link]
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Application Notes and Protocols for 2-(Ethylamino)benzonitrile in Advanced Materials Science
Introduction: 2-(Ethylamino)benzonitrile is a bifunctional aromatic molecule featuring a secondary amine (ethylamino) and a nitrile functional group. This unique combination of reactive sites makes it a promising, yet underexplored, building block for the synthesis of novel functional organic materials. While direct, extensive literature on the applications of 2-(Ethylamino)benzonitrile in materials science is nascent, its chemical functionalities suggest significant potential. The secondary amine group can participate in step-growth polymerizations, such as polyamidation, and can also act as an electron-donating group in photophysically active molecules. The nitrile group is a versatile precursor for the synthesis of heterocyclic structures, most notably triazine rings, which are foundational to porous organic polymers. This document provides detailed, scientifically grounded, and proposed application notes and protocols for researchers and scientists interested in exploring the potential of 2-(Ethylamino)benzonitrile in the development of advanced materials. The following sections are based on established chemical principles and analogous reactions reported for similar molecular structures.
Proposed Application 1: Synthesis of Novel Polyamides with Pendant Nitrile Functionality
Rationale and Mechanistic Insight: The secondary amine of 2-(Ethylamino)benzonitrile can serve as a monomer in polycondensation reactions with diacyl chlorides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. The resulting polyamide will feature pendant benzonitrile groups along the polymer backbone. These nitrile groups can enhance the polymer's solubility in polar organic solvents, increase its thermal stability, and serve as reactive sites for post-polymerization modification. For instance, the nitrile groups could be hydrolyzed to carboxylic acids to introduce hydrophilicity or reduced to amines for further functionalization.
Experimental Protocol: Synthesis of Poly[N-(2-cyanophenyl)-N-ethyl-terephthalamide]
This protocol details the synthesis of a polyamide from 2-(Ethylamino)benzonitrile and terephthaloyl chloride.
Materials:
-
2-(Ethylamino)benzonitrile (98% purity)
-
Terephthaloyl chloride (99% purity)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 1.46 g (10 mmol) of 2-(Ethylamino)benzonitrile in 30 mL of anhydrous NMP.
-
Add 1.6 mL (20 mmol) of anhydrous pyridine to the solution to act as an acid scavenger.
-
Cool the stirred solution to 0°C in an ice bath.
-
In a separate beaker, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the cooled 2-(Ethylamino)benzonitrile solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution is expected to increase significantly.
-
Precipitate the polymer by pouring the viscous solution into 500 mL of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.[1]
-
Dry the final polymer product in a vacuum oven at 80°C for 24 hours.
Expected Characterization:
-
FTIR Spectroscopy: Appearance of a strong amide C=O stretching band around 1650 cm⁻¹ and disappearance of the N-H stretching band of the secondary amine. The C≡N stretching band should be visible around 2230 cm⁻¹.
-
¹H NMR Spectroscopy: Broadening of aromatic and aliphatic proton signals characteristic of a polymeric structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide. A high decomposition temperature is anticipated due to the aromatic backbone.
Caption: Cyclotrimerization to a covalent triazine framework.
Proposed Application 3: Intermediate for Functional Dyes and Chemosensors
Rationale and Mechanistic Insight: The 2-(ethylamino)benzonitrile scaffold contains an electron-donating amino group and an electron-withdrawing nitrile group on an aromatic ring, which is a classic "push-pull" chromophore design. [2]Such molecules often exhibit interesting photophysical properties, including fluorescence and solvatochromism. [3]The ethylamino group can be further functionalized, and the nitrile group can be transformed into other functionalities to tune the electronic properties of the molecule. This makes 2-(Ethylamino)benzonitrile a valuable starting material for the synthesis of novel fluorescent dyes and chemosensors. For instance, the reactivity of the aromatic ring could allow for the introduction of other substituents to modulate the photophysical properties.
Experimental Protocol: Synthesis of a Hypothetical Donor-Acceptor Dye
This protocol describes a two-step synthesis of a hypothetical dye via Vilsmeier-Haack formylation followed by a Knoevenagel condensation.
Materials:
-
2-(Ethylamino)benzonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Malononitrile
-
Piperidine
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
Step 1: Vilsmeier-Haack Formylation
-
In a flask cooled to 0°C, slowly add 1.1 mL (12 mmol) of POCl₃ to 10 mL of anhydrous DMF with stirring. Stir for 30 minutes.
-
Add a solution of 1.46 g (10 mmol) of 2-(Ethylamino)benzonitrile in 10 mL of DMF dropwise.
-
Heat the reaction mixture to 60°C for 4 hours.
-
Cool the mixture and pour it into ice-water. Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude aldehyde intermediate. Purify by column chromatography.
Step 2: Knoevenagel Condensation
-
Dissolve the aldehyde intermediate (1 mmol) and 0.07 g (1.1 mmol) of malononitrile in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Photophysical Properties and Characterization: The resulting dye is expected to exhibit strong absorption and emission in the visible region. Its photophysical properties should be sensitive to solvent polarity (solvatochromism).
| Solvent | Expected Absorption Max (nm) | Expected Emission Max (nm) |
| Toluene | ~420 | ~480 |
| Dichloromethane | ~440 | ~510 |
| Acetonitrile | ~450 | ~530 |
| Ethanol | ~460 | ~550 |
Characterization:
-
UV-Vis Spectroscopy: To measure the absorption spectra in different solvents.
-
Fluorescence Spectroscopy: To measure the emission spectra and quantum yields in different solvents.
Caption: Synthetic route to a hypothetical functional dye.
2-(Ethylamino)benzonitrile represents a versatile yet underutilized building block in materials science. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers to explore its potential in creating novel polyamides, porous organic polymers, and functional dyes. The combination of a reactive secondary amine and a versatile nitrile group on a robust aromatic scaffold opens up a wide design space for new materials with tailored properties for a variety of applications. It is anticipated that future research based on these proposed pathways will lead to the development of innovative materials with significant scientific and technological impact.
References
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MDPI. (n.d.). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Retrieved from [Link]
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Wiley Online Library. (n.d.). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]
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ResearchGate. (2025, August 9). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. Retrieved from [Link]
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ARKIVOC. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]
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MDPI. (n.d.). Anion Colorimetric Chemosensor Based on a Benzimidazole-Functionalized BODIPY Derivative. Retrieved from [Link]
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PubMed. (2004, June 30). Fluorescence studies of selected 2-alkylaminopyrimidines. Retrieved from [Link]
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RSC Publishing. (2019, March 18). Synthesis of amorphous low Tg polyesters with multiple COOH side groups and their utilization for elastomeric vitrimers based on post-polymerization cross-linking. Retrieved from [Link]
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Polimery. (n.d.). Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Retrieved from [Link]
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PMC - NIH. (n.d.). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). Growth mechanism of aromatic prebiotic molecules: insights from different processes of ion–molecule reactions in benzonitrile–ammonia and benzonitrile–methylamine clusters. Retrieved from [Link]
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Synthetic Protocols for N-Alkylation of Aminobenzonitriles: An Application Guide for Researchers
Introduction: The Strategic Importance of N-Alkylated Aminobenzonitriles
N-alkylated aminobenzonitriles are pivotal structural motifs in the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic incorporation of an N-alkyl group onto the aminobenzonitrile scaffold can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. This makes these compounds highly sought-after intermediates in the development of novel therapeutics, agrochemicals, and functional materials. For instance, the N-alkylated aminobenzonitrile core is found in a variety of biologically active molecules, including potent enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of robust and versatile synthetic protocols for the N-alkylation of aminobenzonitriles, designed to be a practical resource for researchers, scientists, and drug development professionals.
Core Synthetic Strategies for N-Alkylation
The synthesis of N-alkylated aminobenzonitriles can be approached through several strategic pathways. The choice of method is often dictated by factors such as the nature of the alkylating agent, the desired degree of selectivity (mono- vs. di-alkylation), and the overall functional group tolerance of the starting materials. This section will delve into the mechanistic underpinnings and practical execution of the most prevalent and effective N-alkylation protocols.
Reductive Amination: A Versatile and Widely-Used Approach
Reductive amination stands out as a cornerstone method for the formation of C-N bonds and is particularly well-suited for the N-alkylation of aminobenzonitriles.[1][2][3] This one-pot reaction elegantly combines the initial formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding alkylated amine.[1][2] This approach circumvents the common issue of over-alkylation often encountered in direct alkylation methods.[1]
Mechanism and Rationale: The reaction proceeds in two key stages. First, the primary or secondary amine of the aminobenzonitrile nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second stage, a reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the N-alkylated product.[4]
Key Considerations for Reagent Selection:
-
Carbonyl Compound: A wide array of aldehydes and ketones can be employed, allowing for the introduction of diverse alkyl substituents.
-
Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[1] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose due to their enhanced stability at slightly acidic pH, which favors imine formation.[1][2]
Experimental Workflow: Reductive Amination
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The Synthesis of 2-(Ethylamino)benzonitrile Derivatives: A Practical Guide to Key Methodologies
An Application Note for Drug Development Professionals
Abstract
2-(Ethylamino)benzonitrile and its derivatives are important structural motifs in medicinal chemistry and materials science. Their synthesis, however, requires careful consideration of methodology to achieve optimal yield and purity while ensuring operational safety. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for preparing these compounds. We present and contrast two primary, robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This guide offers in-depth, step-by-step protocols, explains the chemical reasoning behind procedural choices, and includes critical safety and handling information for the reagents involved.
Introduction: Strategic Importance and Synthetic Challenges
The 2-aminobenzonitrile scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active agents. The ethylamino substitution, in particular, can be crucial for modulating properties such as receptor binding, selectivity, and metabolic stability. The industrial production of benzonitrile often involves the ammoxidation of toluene[1]. However, for the specific and nuanced derivatives required in pharmaceutical development, laboratory-scale synthesis relies on more precise methods.
The primary challenge in synthesizing 2-(ethylamino)benzonitrile lies in the efficient formation of the C-N bond at the C2 position of the benzonitrile ring. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired scale, functional group tolerance of the substrate, and cost considerations. This document will focus on the two most prevalent and reliable methods for this transformation.
Overview of Synthetic Strategies
Two principal pathways are recommended for the synthesis of 2-(ethylamino)benzonitrile derivatives:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and cost-effective method. It is mechanistically straightforward, relying on the reaction of an aryl halide with a nucleophile (ethylamine). The reaction is facilitated by the presence of a strong electron-withdrawing group (EWG) on the aromatic ring, such as the nitrile (-CN) group, which activates the ring towards nucleophilic attack[2][3]. The EWG must be positioned ortho or para to the leaving group (the halogen) for effective activation[2][4].
-
Buchwald-Hartwig Amination: This is a modern, powerful, and highly versatile palladium-catalyzed cross-coupling reaction[5][6]. It allows for the coupling of a wide range of aryl halides (including less reactive chlorides) and pseudohalides (like triflates) with amines under relatively mild conditions[7][8]. While it involves more expensive reagents (palladium catalyst and phosphine ligand), its broad substrate scope and high efficiency often make it the method of choice, especially for complex molecules[9].
Causality of Method Selection:
-
Choose SNAr when: The starting material is an activated aryl halide (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile), cost is a primary concern, and the reaction scale is large. Fluorine is the best leaving group for SNAr, followed by chlorine.
-
Choose Buchwald-Hartwig Amination when: The starting material is a less reactive aryl halide (bromide, chloride), the substrate contains sensitive functional groups that are incompatible with the higher temperatures of SNAr, or when SNAr fails to provide satisfactory yields.
Mechanistic Insight
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reaction conditions.
The SNAr Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism[3][10].
-
Addition: The nucleophile (ethylamine) attacks the carbon atom bearing the leaving group. This step is typically rate-determining as it disrupts the aromaticity of the ring[3]. The electron-withdrawing nitrile group stabilizes the resulting negative charge through resonance, forming a key intermediate known as a Meisenheimer complex[2][10].
-
Elimination: The aromaticity is restored by the departure of the leaving group (halide ion), yielding the final product.
The Buchwald-Hartwig Catalytic Cycle
This reaction follows a well-established catalytic cycle involving a palladium(0) species[8].
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: A molecule of the phosphine ligand is displaced by the amine. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of 2-fluorobenzonitrile with ethylamine. 2-chlorobenzonitrile can also be used, but may require higher temperatures or longer reaction times.[11][12]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Fluorobenzonitrile | 121.12 | 10.0 | 1.21 g | Starting material |
| Ethylamine (70% in H₂O) | 45.08 | 30.0 (3 eq) | ~2.9 mL | Nucleophile, used in excess |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 (2 eq) | 2.76 g | Base to neutralize HF byproduct |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 20 mL | Polar aprotic solvent |
| Ethyl Acetate | - | - | ~150 mL | For extraction |
| Brine | - | - | ~50 mL | For washing |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorobenzonitrile (1.21 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (20 mL) to the flask, followed by the aqueous solution of ethylamine (2.9 mL, 30.0 mmol).
-
Causality: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the anionic nucleophile highly reactive. K₂CO₃ is a mild base sufficient to scavenge the HF formed during the reaction, driving it to completion.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 25 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield 2-(ethylamino)benzonitrile as a pale yellow oil. Expected yield: 75-85%.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol uses the less reactive but often more readily available 2-bromobenzonitrile.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Bromobenzonitrile | 182.02 | 5.0 | 910 mg | Starting material |
| Ethylamine (2.0 M in THF) | 45.08 | 6.0 (1.2 eq) | 3.0 mL | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.05 (1 mol%) | 46 mg | Palladium Pre-catalyst |
| XPhos | 476.65 | 0.12 (2.4 mol%) | 57 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 7.0 (1.4 eq) | 673 mg | Strong, non-nucleophilic base |
| Toluene (anhydrous) | - | - | 25 mL | Solvent |
Procedure:
-
Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask containing a stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.12 mmol), sodium tert-butoxide (673 mg, 7.0 mmol), and 2-bromobenzonitrile (910 mg, 5.0 mmol).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. NaOtBu is a strong, sterically hindered base that efficiently deprotonates the amine without competing as a nucleophile.[9] XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps.
-
-
Solvent and Amine Addition: Add anhydrous toluene (25 mL) via syringe, followed by the ethylamine solution in THF (3.0 mL, 6.0 mmol).
-
Reaction: Heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench by slowly adding 20 mL of water.
-
Extraction & Filtration: Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and separate the layers. Extract the aqueous layer with another 25 mL of ethyl acetate. Pass the combined organic layers through a pad of Celite to remove the palladium catalyst.
-
Washing: Wash the filtered organic layer with brine (2 x 25 mL).
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify by flash column chromatography as described in Protocol 1. Expected yield: 80-95%.
Critical Safety Considerations
Working with benzonitrile derivatives requires strict adherence to safety protocols due to the toxicity of cyanides.
-
Handling: All manipulations of cyanide-containing compounds must be performed in a well-ventilated chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[15][16]
-
Acid Incompatibility: Never allow cyanide compounds to come into contact with acids. Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.[13][14] Keep acids out of the fume hood where cyanides are being handled.[15]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste. Quench reaction residues and decontaminate glassware with a freshly prepared 10% bleach solution under basic conditions (pH >10) inside the fume hood.[15][13]
-
Exposure: In case of suspected exposure, immediately alert personnel, call for emergency services, and remove the affected individual from the area. If skin contact occurs, remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[15][17]
References
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-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
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-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]
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-
University of Illinois Urbana-Champaign. (n.d.). Safety Module: Cyanides. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction.
-
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
- Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Cyanide (HCN) | Medical Management Guidelines. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
- ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
National Institutes of Health (NIH). (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved from [Link]
-
SlideShare. (2023). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]
- Google Patents. (n.d.). EP0004257A1 - Benzonitrile derivative, process for its preparation and its application.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- ResearchGate. (n.d.). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones.
- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
-
National Institutes of Health (NIH). (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from University of Groningen Research Portal.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Ethylamino)benzonitrile
Welcome to the technical support center for the synthesis and yield optimization of 2-(Ethylamino)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance their synthetic protocols. We will explore the critical parameters of the most common synthetic routes, delve into the causality behind experimental choices, and provide actionable solutions to frequently encountered challenges.
Introduction: The Challenge of Selective N-Alkylation
2-(Ethylamino)benzonitrile is a valuable building block in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceuticals.[1][2] Its synthesis, most commonly achieved via the N-alkylation of 2-aminobenzonitrile, presents a classic chemoselectivity challenge: achieving high yields of the desired mono-alkylated product while minimizing the formation of the dialkylated byproduct, 2-(diethylamino)benzonitrile. This guide provides a systematic approach to overcoming this and other hurdles.
Primary Synthetic Pathway: N-Alkylation of 2-Aminobenzonitrile
The direct N-alkylation of 2-aminobenzonitrile with an ethylating agent (e.g., ethyl iodide, ethyl bromide) in the presence of a base is a straightforward and widely used method. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Caption: Desired mono-alkylation vs. undesired dialkylation side reaction.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My yield of 2-(Ethylamino)benzonitrile is consistently low, and I recover a lot of unreacted 2-aminobenzonitrile. What are the most likely causes?
Answer: This is a classic problem of incomplete reaction. Several factors could be at play, and a systematic approach is best.
-
Insufficient Base Strength or Amount: The primary amine of 2-aminobenzonitrile is a relatively weak nucleophile. A base is required to deprotonate it, increasing its nucleophilicity. If the base is too weak or used in insufficient quantity, the concentration of the reactive anionic intermediate will be low, slowing down the reaction.
-
Causality: The pKa of the N-H in aniline is approximately 30. A base with a conjugate acid pKa significantly higher than that of the amine is needed for substantial deprotonation. Common bases like potassium carbonate (K₂CO₃) are often sufficient, but stronger bases like sodium hydride (NaH) may be required for less reactive systems.
-
Solution:
-
Ensure you are using at least 1.5-2.0 equivalents of a moderate base like K₂CO₃ or cesium carbonate (Cs₂CO₃).
-
If the reaction is still sluggish, consider switching to a stronger, non-nucleophilic base like NaH or potassium tert-butoxide (t-BuOK). Use with caution in an appropriate anhydrous solvent.
-
-
-
Low Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent.
-
Causality: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier of the reaction.
-
Solution: Gradually increase the reaction temperature. For solvents like DMF or acetonitrile, heating to 60-80 °C is common for this type of alkylation.[3] Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Causality: A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is ideal for SN2 reactions. These solvents can solvate the cation (e.g., K⁺) but do not strongly solvate the amine anion, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) will solvate and stabilize the nucleophile, drastically reducing its reactivity.
-
Solution: Ensure you are using a dry, polar aprotic solvent. If your current choice isn't working, consider switching. DMF is often an excellent choice for its high polarity and boiling point.
-
Caption: Troubleshooting workflow for low conversion.
Q2: My reaction produces a significant amount of a second product with a higher molecular weight, reducing my yield of the desired compound. What is happening?
Answer: You are observing the formation of the dialkylated byproduct, 2-(diethylamino)benzonitrile. This occurs when the product of the first alkylation, 2-(ethylamino)benzonitrile, is deprotonated and reacts with a second molecule of the ethylating agent.
-
Causality: The secondary amine product is also nucleophilic and can compete with the starting primary amine for the alkylating agent. While the secondary amine is more sterically hindered, it can still react, especially if a large excess of the alkylating agent is present or the reaction is run for too long at high temperatures.
-
Solutions to Minimize Dialkylation:
-
Control Stoichiometry: This is the most critical factor. Use a slight excess of the 2-aminobenzonitrile relative to the ethylating agent, or at most, use a 1.0 to 1.1 molar ratio of the ethylating agent to the amine. Avoid using a large excess of the alkylating agent.
-
Slow Addition of Alkylating Agent: Instead of adding the ethylating agent all at once, add it dropwise over a period (e.g., 30-60 minutes) at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant primary amine.
-
Lower the Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can increase selectivity for the mono-alkylated product.
-
Monitor Closely: Use TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the product and byproduct. Stop the reaction as soon as the starting material is consumed to prevent further reaction.
-
| Parameter | To Minimize Dialkylation | Rationale |
| Stoichiometry (Et-X : Amine) | ≤ 1.1 : 1.0 | Prevents excess alkylating agent from reacting with the product. |
| Addition of Alkylating Agent | Slow, dropwise addition | Maintains a low instantaneous concentration of the electrophile. |
| Temperature | Lowest effective temperature | Reduces the rate of the second, less favorable alkylation. |
| Reaction Time | Monitor and stop at completion | Avoids prolonged exposure of the product to reaction conditions. |
Q3: How do I effectively purify 2-(Ethylamino)benzonitrile from the reaction mixture?
Answer: Proper purification is key to obtaining a high-purity product and maximizing the isolated yield. A multi-step approach is usually necessary.
-
Aqueous Workup:
-
Quench the reaction by adding water.
-
Extract the crude product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then brine to remove the bulk of the inorganic salts and any remaining DMF.
-
-
Removal of Unreacted Amine:
-
If unreacted 2-aminobenzonitrile is present, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The amines will be protonated and move into the aqueous layer. Be aware that your product will also be protonated, so this step should be used cautiously and may require re-basification and re-extraction.
-
-
Chromatography:
-
Flash column chromatography on silica gel is the most effective method for separating the product from the dialkylated byproduct and other non-polar impurities.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). The less polar dialkylated product will elute first, followed by your desired mono-alkylated product, and finally the more polar starting material.
-
-
Distillation (for larger scale):
Frequently Asked Questions (FAQs)
Q: Are there more advanced or alternative methods for this synthesis?
A: Yes. If direct alkylation proves problematic, two powerful modern methods are worth considering:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is excellent for forming C-N bonds.[6][7] You would react 2-chlorobenzonitrile or 2-bromobenzonitrile with ethylamine in the presence of a palladium catalyst, a phosphine ligand (like XPhos or SPhos), and a base.[8] This method offers a very different reaction mechanism and can be highly efficient, often avoiding the dialkylation issue.[6]
-
Reductive Amination: This two-step, one-pot process involves first reacting 2-cyanobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the final product.[9][10] Common reducing agents include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly mild and selective.[9][11]
Q: How critical is the purity of my starting materials and solvent?
A: Extremely critical.
-
2-Aminobenzonitrile: Impurities can interfere with the reaction. It is a solid and should be pure by NMR/LCMS.
-
Ethylating Agent: Should be freshly distilled or from a recently opened bottle to avoid decomposition products.
-
Solvent: For reactions using strong bases like NaH, the solvent must be anhydrous. Water will quench the base and inhibit the reaction. Using a solvent from a sealed bottle or drying it over molecular sieves is recommended.
Detailed Experimental Protocol: Optimized N-Alkylation
This protocol is a starting point and should be optimized based on reaction monitoring.
Materials:
-
2-Aminobenzonitrile (1.0 eq)
-
Ethyl Iodide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-aminobenzonitrile and anhydrous DMF (approx. 0.2 M concentration).
-
Add the finely powdered potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Begin to warm the reaction mixture to 60 °C.
-
In a separate syringe, measure out the ethyl iodide. Once the reaction reaches 60 °C, add the ethyl iodide dropwise to the stirring suspension over 30 minutes.
-
Maintain the reaction at 60 °C and monitor its progress every hour using TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research. [Link]
- Google Patents. (1992). RU1772103C - Method of 2-aminobenzonitrile synthesis.
-
Patsnap. (2020). Preparation method of aminobenzonitrile - Eureka. [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
-
ResearchGate. (n.d.). 2-Aminobenzonitrile. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (n.d.). Optimization parameters affecting reaction yield: Benzylamine concentration, temperature, and time. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ChemRxiv. (n.d.). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. (n.d.). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. [Link]
-
Royal Society of Chemistry. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
PubChem. (n.d.). 2-Amino-3-(ethylamino)benzonitrile. [Link]
- Google Patents. (n.d.). CN101037398A - Production method of benzonitrile.
-
Molbase. (n.d.). 2-Aminobenzonitrile. [Link]
-
YouTube. (2025). Reductive Amination | Synthesis of Amines. [Link]
-
MDPI. (n.d.). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. [Link]
-
Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
POSTECH. (n.d.). Synthesis of Piperidones from Benzyl Azides and Acetone. [Link]
-
ResearchGate. (n.d.). Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (n.d.).
-
PubMed. (2025). Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation. [Link]
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removal of unreacted starting materials from 2-(Ethylamino)benzonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 2-(Ethylamino)benzonitrile. Here, we address common purification issues through a series of troubleshooting guides and frequently asked questions (FAQs), grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Purifying N-Alkylated Amines
The synthesis of 2-(Ethylamino)benzonitrile, typically via the N-alkylation of 2-aminobenzonitrile, often results in a crude product mixture containing unreacted primary amine, the desired secondary amine, and the over-alkylated tertiary amine, 2-(diethylamino)benzonitrile. The similar polarities and basicities of these compounds can make their separation challenging. This guide provides systematic strategies to isolate the target molecule with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My final product is contaminated with unreacted 2-aminobenzonitrile. How can I remove it?
Answer: The presence of the starting primary amine, 2-aminobenzonitrile, is a common issue, especially if the ethylation reaction did not go to completion. Due to its higher polarity (from the -NH2 group) compared to the secondary amine product, several purification strategies can be employed.
Flash column chromatography is a highly effective method for separating compounds with different polarities.[1] The primary amine is more polar and will adhere more strongly to a polar stationary phase like silica gel.
Underlying Principle: The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent).[1] The more polar 2-aminobenzonitrile will have a stronger interaction with the silica gel and thus a lower Retention factor (Rf) compared to the less polar 2-(Ethylamino)benzonitrile.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[2]
-
Recommended Starting Solvent System: Hexane:Ethyl Acetate (e.g., start with a 4:1 ratio).
-
Procedure: Spot the crude reaction mixture on a silica gel TLC plate and develop it in the chosen solvent system. Visualize the spots under UV light.
-
Goal: Aim for a solvent system where the Rf of your desired product, 2-(Ethylamino)benzonitrile, is around 0.3-0.4, and there is clear separation from the 2-aminobenzonitrile spot (which will have a lower Rf). Adjust the ratio of ethyl acetate (polar) to hexane (non-polar) to achieve this. If separation is poor, consider adding a small amount (0.5-1%) of triethylamine (Et3N) to the eluent to reduce tailing of the amine spots.[3]
-
-
Column Preparation: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Loading and Elution: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column. Elute the column with the solvent system determined from your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure 2-(Ethylamino)benzonitrile.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 2: My product contains the over-alkylation byproduct, 2-(diethylamino)benzonitrile. How do I separate my desired secondary amine from this tertiary amine?
Answer: The presence of the tertiary amine, 2-(diethylamino)benzonitrile, is a frequent consequence of over-alkylation. Separating a secondary amine from a tertiary amine can be more challenging than removing the primary starting material due to their similar polarities.
The Hinsberg reaction provides a classic and effective chemical method to separate primary, secondary, and tertiary amines.[4][5][6][7][8] This method relies on the reaction of amines with benzenesulfonyl chloride.
Underlying Principle:
-
Primary amines react to form a sulfonamide that is acidic and thus soluble in aqueous alkali (like NaOH or KOH).
-
Secondary amines react to form a sulfonamide that is insoluble in aqueous alkali.
-
Tertiary amines do not react with benzenesulfonyl chloride.
This difference in reactivity and solubility allows for a straightforward separation.
Step-by-Step Protocol:
-
Reaction: In a flask, dissolve the crude mixture containing the secondary and tertiary amines in a suitable solvent like diethyl ether or dichloromethane. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and benzenesulfonyl chloride. Shake or stir the mixture vigorously for 10-15 minutes.
-
Separation of Tertiary Amine:
-
Transfer the mixture to a separatory funnel. The unreacted tertiary amine, 2-(diethylamino)benzonitrile, will remain in the organic layer.
-
Separate the organic layer. You can wash it with water, dry it with a drying agent like anhydrous sodium sulfate, and evaporate the solvent to recover the tertiary amine byproduct if desired.
-
-
Isolation of the Secondary Amine:
-
The aqueous layer now contains the sodium salt of the sulfonamide derived from your desired secondary amine, 2-(Ethylamino)benzonitrile.
-
The solid precipitate (if any) is the sulfonamide of the secondary amine. Filter this solid.
-
To regenerate the secondary amine, the sulfonamide is typically hydrolyzed under acidic conditions (e.g., by heating with concentrated HBr or H2SO4). Note: This hydrolysis can require harsh conditions.
-
While challenging, it is often possible to separate the secondary and tertiary amines using flash chromatography, as the tertiary amine is typically less polar than the secondary amine.
Step-by-Step Protocol:
-
TLC Analysis: As in Method 1A, extensive TLC analysis is key. Test various solvent systems. A good starting point is a hexane:ethyl acetate mixture. You may need to use a less polar system than for the primary/secondary amine separation.
-
Gradient Elution: A gradient elution on the column may be necessary. Start with a less polar solvent system (higher hexane content) to elute the less polar tertiary amine first, then gradually increase the polarity (increase ethyl acetate content) to elute your desired secondary amine.
-
Fraction Analysis: Collect small fractions and carefully analyze them by TLC to identify the pure fractions of 2-(Ethylamino)benzonitrile.
Issue 3: My crude product is an oil and I'm having trouble purifying it by crystallization.
Answer: If the crude product is an oil, it may be due to the presence of impurities depressing the melting point. Removing these impurities using one of the methods above may result in a solid product that can be recrystallized. If the pure product itself is an oil at room temperature, distillation is a more appropriate purification technique.
Recrystallization is an effective technique for purifying solid compounds.
Underlying Principle: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The compound should be soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, or mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Recrystallization:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them.
-
If your product is a liquid or a low-melting solid, vacuum distillation can be an excellent purification method, especially for removing non-volatile impurities.
Underlying Principle: Separation is based on the difference in boiling points of the components of the mixture. Under reduced pressure, the boiling points are lowered, which allows for the distillation of high-boiling compounds at lower temperatures, preventing decomposition.
Step-by-Step Protocol:
-
Determine Boiling Points: The boiling point of the starting material, 2-aminobenzonitrile, is around 267-268 °C at atmospheric pressure. The boiling point of the product, 2-(Ethylamino)benzonitrile, and the byproduct, 2-(diethylamino)benzonitrile, will likely be in a similar range or slightly higher. It is crucial to perform the distillation under vacuum to avoid thermal decomposition.
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude oil under vacuum. Collect the fractions that distill over at a constant temperature. Monitor the purity of the fractions by TLC or GC-MS.[9][10][11]
Data Summary Table
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| 2-Aminobenzonitrile (Starting Material) | 118.14 | 45-53 | 267-268 | Higher polarity than the product.[11][12] | |
| 2-(Ethylamino)benzonitrile (Product) | 146.19 | Not readily available | Not readily available | Less polar than the starting material. | |
| 2-(Diethylamino)benzonitrile (Byproduct) | 174.24 | Not readily available | Not readily available | Least polar of the three components. |
Note: Experimental physical properties for 2-(Ethylamino)benzonitrile and 2-(Diethylamino)benzonitrile are not widely reported. The purification strategy should be guided by the relative polarity differences.
Visual Workflow and Logic Diagrams
General Purification Workflow
Caption: General purification workflow for 2-(Ethylamino)benzonitrile.
Troubleshooting Logic for Contaminant Removal
Caption: Decision tree for removing specific amine contaminants.
References
- Google Patents.
-
PubChem. N-Ethylaniline. [Link]
-
ResearchGate. Thin-layer chromatography as a method for separating aniline oligomers. [Link]
-
PubChem. 2-[1-(Diethylamino)ethyl]benzonitrile. [Link]
-
ResearchGate. Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. [Link]
-
ResearchGate. GC spectrum of the reaction mixture during the N-alkylation of aniline.... [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- Google Patents.
-
Wikipedia. Hinsberg reaction. [Link]
-
Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
-
Khan Academy. Hinsberg test. [Link]
-
Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]
-
ScienceDirect. A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn–Co ferrites. [Link]
-
Scribd. Nitroaniline TLC. [Link]
-
Chemical Note. Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]
-
Chemistry LibreTexts. Amine Reactions. [Link]
-
ResearchGate. 2-Aminobenzonitrile. [Link]
-
YouTube. Separation of primary, secondary and tertiary amines. [Link]
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Indian Journal of Chemical Technology. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
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Technical Support Center: Catalyst Selection and Optimization for Benzonitrile Synthesis
Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve high-yield, high-selectivity synthesis of benzonitrile.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers in the field:
Q1: What is the most common industrial method for benzonitrile synthesis and what type of catalyst is typically used?
A1: The primary industrial route for benzonitrile production is the vapor-phase ammoxidation of toluene.[1][2] This process involves reacting toluene, ammonia, and an oxygen source (typically air) at high temperatures. The most commonly employed catalysts are mixed metal oxides, often containing vanadium, molybdenum, chromium, antimony, and bismuth.[1][3] A notable example is a V₂O₅/TiO₂ catalyst, which is effective in balancing toluene conversion and benzonitrile selectivity.[4]
Q2: What is a typical temperature range for the ammoxidation of toluene, and how does it affect the reaction?
A2: The optimal temperature for the ammoxidation of toluene generally falls between 300°C and 500°C.[4][5] Temperature is a critical parameter that significantly influences both the conversion of toluene and the selectivity towards benzonitrile. Increasing the temperature generally leads to higher conversion rates. However, excessively high temperatures can promote over-oxidation of toluene to undesirable byproducts like carbon monoxide (CO) and carbon dioxide (CO₂), thereby reducing the selectivity for benzonitrile.[4][6][7]
Q3: How does the ammonia to toluene molar ratio impact benzonitrile selectivity?
A3: The molar ratio of ammonia to toluene is a crucial factor in achieving high selectivity for benzonitrile. A higher ammonia-to-toluene ratio generally favors the formation of benzonitrile by promoting the reaction pathway that incorporates the nitrile group.[4] An insufficient amount of ammonia can lead to an increase in the formation of oxidation byproducts such as benzaldehyde and benzoic acid.[4]
Q4: What are the primary causes of catalyst deactivation in benzonitrile synthesis?
A4: Catalyst deactivation is a significant concern in industrial catalytic processes and can be attributed to three main causes:
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites.[8]
-
Poisoning: Strong chemical interaction of impurities in the feed stream (like sulfur compounds) with the active sites of the catalyst.[8][9]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst to lose surface area through the agglomeration of metal particles or the collapse of the support structure, leading to a reduction in active sites.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during benzonitrile synthesis experiments.
Problem 1: Low Toluene Conversion
Symptoms: The concentration of toluene in the product stream is high, and the overall yield of products is low.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Insufficient Reaction Temperature | The activation energy for the C-H bond cleavage in toluene is not being met. | Gradually increase the reaction temperature in increments of 10-20°C. Be mindful that excessive temperatures can negatively impact selectivity.[4] |
| Low Catalyst Activity | The catalyst may be deactivated or possess inherently low activity. | Ensure the catalyst is properly activated before the reaction. If deactivation is suspected, refer to the "Catalyst Deactivation and Regeneration" section below.[4] |
| Improper Reactant Feed Ratio | An incorrect ratio of toluene, ammonia, and oxygen can limit the reaction rate. | Systematically vary the molar ratios of NH₃/toluene and O₂/toluene to determine the optimal conditions for your specific catalyst system.[4] |
| High Space Velocity | The residence time of the reactants in the catalyst bed is too short for the reaction to proceed to completion. | Decrease the flow rate of the reactant gases to increase their contact time with the catalyst.[4] |
Problem 2: Low Benzonitrile Selectivity
Symptoms: Toluene conversion is acceptable, but the yield of benzonitrile is low, with a high proportion of byproducts.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Over-oxidation | The reaction temperature is too high, leading to the complete combustion of toluene to CO and CO₂.[4] | Decrease the reaction temperature to minimize the complete oxidation of toluene.[4] |
| Formation of Byproducts | Undesired side reactions are occurring, producing compounds like benzene, benzaldehyde, or benzoic acid.[4][10] | Optimize the catalyst and reaction conditions. The choice of catalyst and support is crucial for selectivity. For instance, V₂O₅ supported on anatase TiO₂ is known to be effective.[4] Adjusting the NH₃/toluene ratio can also steer the reaction towards nitrile formation.[4] |
| Suboptimal NH₃/Toluene Ratio | An insufficient amount of ammonia can lead to the formation of oxidation products rather than nitriles. | Increase the molar ratio of ammonia to toluene to favor the ammoxidation pathway.[4] |
Problem 3: Catalyst Deactivation
Symptoms: A gradual decline in both toluene conversion and benzonitrile selectivity over time under constant reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Coke Deposition | Carbonaceous deposits are blocking the active sites on the catalyst surface.[8] | Regeneration: Perform a controlled oxidation of the coked catalyst by passing a stream of diluted air or oxygen over the catalyst bed at an elevated temperature to burn off the carbon deposits. The specific temperature and oxygen concentration will depend on the catalyst type. |
| Poisoning | Impurities in the feed streams (e.g., sulfur) are irreversibly binding to the active sites.[8] | Feed Purification: Implement a purification step for the toluene and ammonia feed streams to remove potential poisons before they reach the reactor. |
| Sintering | The catalyst has undergone thermal degradation due to prolonged exposure to high temperatures.[8] | Operating Temperature: Operate the reactor at the lowest possible temperature that still achieves the desired conversion and selectivity to minimize thermal stress on the catalyst. |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
This protocol outlines a general procedure for evaluating the performance of a catalyst for toluene ammoxidation.
Materials:
-
Fixed-bed reactor
-
Catalyst (e.g., V₂O₅/TiO₂)
-
Toluene
-
Ammonia gas
-
Air or oxygen/nitrogen mixture
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load a known amount of the catalyst into the fixed-bed reactor.
-
Activate the catalyst according to the manufacturer's or literature procedure. This may involve heating the catalyst in a stream of inert gas or air to a specific temperature.
-
Set the reactor temperature to the desired starting point (e.g., 350°C).[4]
-
Introduce the reactant gas mixture of toluene, ammonia, and air at the desired molar ratios and flow rate.
-
Allow the reaction to reach a steady state (typically 1-2 hours).
-
Analyze the reactor effluent using an online or offline GC equipped with a suitable column (e.g., a capillary column for separating aromatic compounds) and detector (e.g., FID or TCD).
-
Calculate the toluene conversion and selectivity to benzonitrile and other byproducts based on the GC analysis.
-
Vary the reaction parameters (temperature, feed ratios, space velocity) systematically to optimize the process.
Visualizations
Logical Flow for Troubleshooting Low Benzonitrile Yield
Caption: General workflow for catalyst selection and optimization.
References
-
Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res, 7(3), 200-201. [Link]
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Organic Chemistry Portal. (2022, August 13). Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. [Link]
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Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638. [Link]
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Li, G., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 1-11. [Link]
- Wielgosz, Z., et al. (1978). Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth.
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Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]
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Li, Y., et al. (2019). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. Molecules, 24(23), 436. [Link]
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Cavalli, P., et al. (1987). Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides. Industrial & Engineering Chemistry Research, 26(5), 804-809. [Link]
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NurdRage. (2021, August 1). Synthesis of Benzonitrile. YouTube. [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
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Snyder, H. R., & Robitschek, P. (1952). p-NITROBENZONITRILE. Organic Syntheses, 32, 83. [Link]
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Vladimir Galvita. (2021, April 15). Catalyst deactivation. YouTube. [Link]
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Cavalli, P., et al. (1987). Kinetic and Mechanistic Analysis of Toluene Ammoxidation to Benzonitrile on Vanadium-Titanium Oxides. Industrial & Engineering Chemistry Research, 26(5), 804-809. [Link]
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Chemistry For Everyone. (2025, September 11). What Is The Role Of Promoters In Catalysis? YouTube. [Link]
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Lee, J., et al. (2022). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 27(13), 4241. [Link]
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AZoM. (2023, November 21). The Real-Time Working Principle of Promoters in a Catalytic Reaction. [Link]
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Cavani, F., et al. (1987). Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. Industrial & Engineering Chemistry Research, 26(4), 649-654. [Link]
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Mota, F. M., et al. (2022). Effects of Promoter's Composition on the Physicochemical Properties of Cu/ZnO/Al2O3-ZrO2 Catalyst. Catalysts, 12(6), 656. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzonitrile Analogs as Potent Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-aminobenzonitrile derivatives and their analogs as a promising class of kinase inhibitors. While the core focus is on the 2-(ethylamino)benzonitrile scaffold, this document synthesizes broader SAR data from closely related chemical series to elucidate the key molecular features driving inhibitory potency and selectivity. This comparative approach is necessitated by the proprietary nature of early-stage drug discovery, where publicly available data on a specific lead series can be limited. The principles discussed herein are fundamental to the medicinal chemistry efforts surrounding this important pharmacophore.
Introduction: The 2-Aminobenzonitrile Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[1] The 2-aminobenzonitrile moiety has emerged as a valuable pharmacophore in the design of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP, while the amino group and the phenyl ring provide anchor points for substitutions to enhance potency and selectivity.[2] This guide will explore how systematic structural modifications of this core influence its biological activity, with a particular focus on inhibitors of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[3][4]
Comparative Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 2-aminobenzonitrile-based kinase inhibitors are highly dependent on the nature and position of substituents on both the benzonitrile ring and the amino group. The following sections dissect the available SAR data from analogous series to build a comprehensive picture.
The Importance of the 2-Amino Substitution
The substituent at the 2-amino position plays a crucial role in defining the inhibitor's interaction with the kinase active site. While direct SAR data for a series of 2-(N-alkylamino)benzonitriles is sparse in the public domain, studies on related scaffolds provide valuable insights. For instance, in a series of quinoline derivatives, the length and nature of the alkylamino side chain significantly affected antiproliferative potency, with a two-carbon linker being the most favorable.[5] This suggests that for 2-(ethylamino)benzonitrile, the ethyl group likely provides an optimal spatial arrangement for interaction with the hydrophobic regions of the kinase active site.
Furthermore, replacing a simple alkyl group with a larger, substituted phenyl ring, as seen in many 2-phenylaminopyrimidine and 4-phenylaminoquinoline inhibitors, often leads to a significant increase in potency.[1][4] This is because the phenyl ring can be modified to engage in additional interactions with the kinase.
Substitutions on the Benzonitrile Ring
Modifications to the benzonitrile ring are critical for fine-tuning the electronic properties and steric interactions of the inhibitor. In a series of 4-phenylamino-3-quinolinecarbonitriles, the presence of alkoxy groups at the C-6 and C-7 positions of the quinoline ring was found to be crucial for optimal activity against Src kinase.[4] This suggests that electron-donating groups on the benzonitrile ring of a 2-(ethylamino)benzonitrile derivative could enhance its inhibitory potential.
The general trend observed in many kinase inhibitor scaffolds is that the introduction of specific substituents can lead to improved interactions with the enzyme's active site. For example, in a series of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, a 2,4-dichloro-5-methoxyphenylamino group at C-7 resulted in superior inhibition of Src enzymatic activity.[6] This highlights the importance of exploring a variety of substitution patterns on the aromatic ring to optimize potency.
The Role of the Nitrile Group
The nitrile group is a key feature of this pharmacophore, often acting as a hydrogen bond acceptor that mimics the interaction of the N1 or N3 of the adenine ring of ATP with the hinge region of the kinase.[2] In studies of 4-phenylamino-3-quinolinecarbonitriles, the carbonitrile group at C-3 was determined to be crucial for optimal activity.[4] This underscores the importance of the nitrile moiety for anchoring the inhibitor in the ATP-binding pocket.
Quantitative Comparison of Related Kinase Inhibitors
To provide a quantitative perspective on the potency of compounds with similar structural features, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several reported kinase inhibitors containing a substituted amino-nitrile aromatic scaffold.
| Compound Class | Target Kinase | Key Structural Features | IC50 (nM) | Reference |
| 4-Phenylamino-3-quinolinecarbonitrile | Src | 2,4-dichloro-phenylamino at C-4, 6,7-dimethoxy | Potent (specific value not provided) | [4] |
| 4-Phenylamino-3-quinolinecarbonitrile | Src | 7-(3-morpholinopropoxy) | 3.8 | [4] |
| 2-Phenylaminopyrimidine | EGFRL858R/T790M/C797S | Complex side chain | 33.26 | [1] |
| 2H-[7][8]oxazino[2,3-f]quinazolin | EGFR | Irreversible inhibitor | Potent (specific value not provided) | [3] |
| Thieno[3,2-b]pyridine-6-carbonitrile | Src | 2,4-dichloro-5-methoxyphenylamino at C-7 | Highly potent (specific value not provided) | [6] |
Experimental Protocols
The following are representative protocols for the key assays used to evaluate the activity of kinase inhibitors. These are generalized procedures and should be optimized for the specific kinase and cell lines of interest.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (e.g., 2-(ethylamino)benzonitrile derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 2.5 µL of each compound dilution to the wells of the assay plate. Include wells with vehicle control (e.g., DMSO) and no-enzyme control.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualization of SAR Principles and Experimental Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key SAR principles for 2-aminobenzonitrile derivatives.
Caption: General experimental workflow for SAR studies.
Conclusion
References
- Al-Otaibi, J. S., El-Sayed, M. A. A., El-Gamal, H., & Al-Zahrani, A. M. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical and Biomedical Research, 7(3), 221-231.
- El-Damasy, D. A., Lee, J. A., & Kim, D. H. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
- Cao, R., Chen, Y., He, L., Liu, Y., Li, Y., & Zhang, J. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 453-467.
- Aouad, M. R., Al-Salahi, R., Al-Qurashi, N. A., & Al-Amri, S. A. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals, 17(2), 246.
- Asahi, T., Asakura, M., & Iida, S. (2014). IC50 Values for Compounds in the EGFR Enzyme Assays EGFR IC50 (nM) (95% CI) a.
- Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., & Vickers, D. H. (2004). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(13), 3617-3620.
- Kaur, R., & Kumar, V. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(7), 1033.
- Gabizon, R., Amit, M., & Mishani, E. (2012). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry, 55(15), 6845-6855.
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- Buchdunger, E., Mett, H., & Regenass, U. (1994). [(Alkylamino)methyl]acrylophenones: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 37(12), 1883-1888.
- de la Torre, B. G., & Albericio, F. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry, 20, 1098-1122.
- Akhtar, M. J., & Yar, M. S. (2020). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities.
- Ahmed, M. F., & Abdel-Aziem, A. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1341.
- Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., & Vickers, D. H. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977.
- Hassan, A. A., Youssif, B. G. M., & Bräse, S. (2022).
- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Wang, F., Chen, P., & Liu, Z. (2020). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry, 16, 298-304.
- Naito, T., & Shirai, J. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2991-2995.
- Hibi, S., Ueno, K., & Nagato, S. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(Ethylamino)benzonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzonitrile scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are implicated in a wide array of biological activities, from enzyme inhibition to receptor modulation. Among these, the 2-(Ethylamino)benzonitrile series presents a compelling case for in-depth computational analysis. This guide provides a comprehensive framework for conducting comparative molecular docking studies of these derivatives, moving beyond a mere procedural checklist to instill a deeper understanding of the scientific rationale that underpins a robust and insightful in silico investigation.
The Scientific Imperative: Why Dock 2-(Ethylamino)benzonitrile Derivatives?
The 2-(Ethylamino)benzonitrile core is a versatile pharmacophore. The ethylamino group can act as a hydrogen bond donor, while the nitrile moiety can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The aromatic ring provides a scaffold for substitutions that can fine-tune the molecule's steric and electronic properties, significantly impacting its binding affinity and selectivity for a biological target.[1][2][3]
A comparative docking study of a series of these derivatives is not just about ranking compounds; it is about elucidating a structure-activity relationship (SAR).[2][4] By systematically modifying substituents on the benzonitrile ring and observing the resulting changes in predicted binding affinity and interaction patterns, we can build a predictive model of the pharmacophore. This model is invaluable for guiding the synthesis of more potent and selective drug candidates.[4]
Laying the Groundwork: Essential Preparatory Steps
A successful docking study is built on a foundation of meticulous preparation. Hasty preparation of ligands and receptors is a common pitfall that leads to unreliable and misleading results.
Ligand Preparation: From 2D to 3D
The journey of a ligand from a 2D drawing to a 3D conformation ready for docking is a critical multi-step process.
Experimental Protocol: Ligand Preparation
-
2D Structure Sketching: Begin by drawing the 2-(Ethylamino)benzonitrile derivatives using a chemical drawing tool such as ChemDraw or MarvinSketch. Ensure correct bond orders and stereochemistry.
-
Conversion to 3D: Convert the 2D structures into 3D formats (e.g., .sdf or .mol2). This can be accomplished using software like Open Babel or the functionalities within molecular modeling suites.
-
Energy Minimization: The initial 3D structures are often not in their lowest energy conformation. Perform energy minimization using a suitable force field, such as MMFF94 or AM1. This step is crucial for obtaining a realistic ligand conformation.
-
Charge Assignment: Assign partial charges to the atoms of each ligand. The choice of charge model (e.g., Gasteiger-Hückel for speed or more rigorous quantum mechanical methods for higher accuracy) can influence the docking results, particularly the electrostatic interaction scores.
-
Tautomeric and Ionization States: Consider the physiological pH (typically ~7.4) to determine the most likely protonation and tautomeric states of your ligands. Tools like Marvin's pKa and Tautomers plugins can automate this process.
Receptor Preparation: Curating the Target
The quality of the receptor structure is paramount. The Protein Data Bank (PDB) is the primary resource for macromolecular structures.
Experimental Protocol: Receptor Preparation
-
Structure Selection and Download: Choose a high-resolution crystal structure of the target protein, preferably with a co-crystallized ligand. The presence of a native ligand helps in defining the binding site and validating the docking protocol.[5]
-
Initial Inspection and Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer). Remove all non-essential components, such as water molecules (unless they are known to be critical for ligand binding), co-solvents, and alternate conformations.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The protonation state of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH should be carefully determined. Software like H++ can assist in this.
-
Chain Repair and Loop Modeling: If the crystal structure has missing residues or loops, these should be modeled in, as they might be part of or in proximity to the binding site.
-
Energy Minimization: Perform a constrained energy minimization of the prepared receptor to relieve any steric clashes introduced during the preparation steps. It is crucial to keep the backbone atoms fixed to preserve the experimentally determined conformation.
The Core of the Study: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The output is a set of "poses" and a corresponding scoring function that estimates the binding affinity.
Defining the Binding Site
The binding site can be defined in two primary ways:
-
Blind Docking: The entire receptor surface is considered for docking. This is useful when the binding site is unknown.
-
Targeted Docking: A specific region of the receptor, typically the known active site, is defined. This is more computationally efficient and generally more accurate when the binding site is known.
For a comparative study where the target is established, targeted docking is the method of choice. The binding site is usually defined by a grid box that encompasses the active site residues.[5]
Choosing the Right Docking Algorithm and Software
Several well-validated docking programs are available, each with its own search algorithm and scoring function. Common choices include:
-
AutoDock Vina: Known for its speed and accuracy, it uses a Lamarckian genetic algorithm.
-
MOE (Molecular Operating Environment): A comprehensive suite with multiple docking protocols and scoring functions.[7]
-
FlexX: Employs an incremental construction algorithm.[8]
-
GOLD: Uses a genetic algorithm and is known for its handling of ligand flexibility.
The choice of software often depends on available resources and the specific nature of the target protein.
Protocol Validation: A Non-Negotiable Step
Before docking your series of derivatives, you must validate your docking protocol. This is a self-validating system that builds trustworthiness into your results.
Experimental Protocol: Docking Protocol Validation
-
Re-docking the Native Ligand: Extract the co-crystallized ligand from the prepared receptor.
-
Docking the Extracted Ligand: Dock the extracted native ligand back into the binding site using your chosen software and parameters.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[7][9][10]
Interpreting the Results: From Data to Insights
The output of a docking run is rich with data that needs careful analysis to extract meaningful SAR insights.
Comparative Data Analysis
Summarize the quantitative data in a structured table for easy comparison.
| Derivative | Substituent(s) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Parent | H | -7.2 | Tyr234, Phe345, Arg123 | Arg123 (NH) | Tyr234, Phe345 |
| 1a | 4-Cl | -7.8 | Tyr234, Phe345, Arg123 | Arg123 (NH) | Tyr234, Phe345, Val201 |
| 1b | 4-OCH3 | -6.9 | Tyr234, Phe345, Arg123, Ser235 | Arg123 (NH), Ser235 (OH) | Tyr234, Phe345 |
| 1c | 3-NO2 | -8.1 | Tyr234, Phe345, Arg123, Asn301 | Arg123 (NH), Asn301 (NH2) | Tyr234, Phe345 |
Table 1: Example of a comparative docking data summary for a hypothetical series of 2-(Ethylamino)benzonitrile derivatives.
Visualizing Interactions
Use visualization software to analyze the 2D and 3D interaction diagrams for each derivative. Pay close attention to:
-
Hydrogen Bonds: Identify key hydrogen bond donors and acceptors on both the ligand and the receptor.
-
Hydrophobic Interactions: Note interactions with non-polar residues, which are major contributors to binding affinity.
-
Pi-Pi Stacking and Cation-Pi Interactions: These are common with aromatic systems like the benzonitrile ring.
-
Steric Clashes: Look for unfavorable steric clashes that might explain poor binding affinity.
Visualizing the Workflow and Pathways
Diagrams are essential for communicating complex workflows and biological contexts.
Caption: A generalized workflow for comparative molecular docking studies.
If the target of the 2-(Ethylamino)benzonitrile derivatives is known to be involved in a specific signaling pathway, a diagram illustrating this can provide crucial context. For instance, if the target is a kinase involved in a cancer pathway:
Caption: A simplified representation of a kinase signaling pathway inhibited by a hypothetical derivative.
Conclusion: The Synergy of Computation and Experiment
Molecular docking is a powerful tool for hypothesis generation in drug discovery.[6] A comparative docking study, when conducted with scientific rigor, can provide invaluable insights into the SAR of a compound series like the 2-(Ethylamino)benzonitrile derivatives. However, it is crucial to remember that in silico results are predictions. The hypotheses generated from these studies must be validated through experimental testing, such as enzyme inhibition assays or cell-based assays, to confirm the computational findings and advance the drug discovery pipeline.[11]
References
-
Comparative Molecular Docking Studies of Selected Phytoconstituents on Adenosine A2A Receptor (PDB ID: 3UZA) as Potential Anti-Parkinson's Agents. (2023). MDPI. [Link]
-
Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. [Link]
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Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). PubMed Central. [Link]
-
In-silico Molecular Docking of Two Bioactive Constituents (Quercetin 3-Glucuronide and Quercitrin) from Polygonum minus Leaves into Monoamine Oxidase-A Crystal Structure. (2024). Biomedical and Pharmacology Journal. [Link]
-
Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PubMed Central. [Link]
-
Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. (n.d.). MDPI. [Link]
-
A Beginner's Guide to Molecular Docking. (2022). ResearchGate. [Link]
-
Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2025). Brieflands. [Link]
-
In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor. (n.d.). PubMed Central. [Link]
-
Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (n.d.). PubMed. [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). National Institutes of Health. [Link]
-
Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. (n.d.). Journal of Materials Chemistry C. [Link]
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Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (n.d.). MDPI. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Publications. [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
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Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (n.d.). MDPI. [Link]
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Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (n.d.). PubMed. [Link]
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Structures Activity Relationship. (n.d.). LIMU-DR Home. [Link]
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Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Cross-Validation of Experimental Data for 2-(Ethylamino)benzonitrile
In the landscape of pharmaceutical research and drug development, the rigorous characterization of novel chemical entities is not merely a procedural step but a foundational pillar of scientific integrity. For a molecule like 2-(Ethylamino)benzonitrile, a comprehensive and validated analytical profile is paramount to understanding its chemical behavior, potential applications, and safety profile. This guide provides an in-depth comparison of essential experimental techniques for the cross-validation of data for 2-(Ethylamino)benzonitrile, drawing upon established methodologies for analogous compounds to present a robust analytical framework.
The principle of cross-validation in this context extends beyond a single analytical technique. It is the synergistic use of multiple, orthogonal methods to confirm the structure, purity, and properties of the compound. Each technique provides a unique piece of the puzzle, and their collective agreement instills confidence in the experimental data. This guide will delve into the core spectroscopic and chromatographic techniques, explaining the rationale behind their application and the expected outcomes for 2-(Ethylamino)benzonitrile.
Physicochemical and Safety Profile
A foundational aspect of characterizing any chemical compound is understanding its basic physicochemical properties and associated safety considerations. For 2-(Ethylamino)benzonitrile, these parameters inform handling, storage, and the design of subsequent experiments.
| Property | Value | Source |
| CAS Number | 30091-24-8 | [1] |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
This data provides a crucial starting point for laboratory work, emphasizing the need for appropriate personal protective equipment (PPE), including gloves and eye protection, to mitigate the risks of skin and eye irritation.[1]
The Imperative of Synthesis and Impurity Profiling
Caption: Plausible synthetic pathway and potential impurities.
This plausible pathway suggests that unreacted 2-aminobenzonitrile and over-ethylated byproducts are potential process-related impurities. Cross-validation of the final product's purity is therefore essential to ensure that these and other potential contaminants, such as residual solvents, are identified and quantified.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed and confirmatory picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(Ethylamino)benzonitrile, ¹H and ¹³C NMR are fundamental.
Rationale for NMR: The unique magnetic environments of the hydrogen and carbon atoms in the molecule will give rise to a distinct pattern of signals, confirming the connectivity of the ethyl group to the amino nitrogen and the relative positions of the substituents on the benzene ring.
Expected ¹H NMR Spectral Data (based on analogous compounds):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 7.5 | Multiplet (m) | 7 - 9 |
| -NH- Proton | 4.5 - 5.5 | Broad Singlet (br s) | - |
| -CH₂- (Ethyl) | 3.1 - 3.4 | Quartet (q) | ~7 |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7 |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The nitrile carbon will appear significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for IR: The presence of the nitrile (C≡N), amine (N-H), and aromatic (C-H, C=C) groups in 2-(Ethylamino)benzonitrile will result in characteristic absorption bands in the IR spectrum. The nitrile stretch is particularly diagnostic.
Expected Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C≡N Stretch (nitrile) | 2220 - 2260 |
| Aromatic C=C Bending | 1450 - 1600 |
The observation of a strong band in the 2220-2260 cm⁻¹ region would provide compelling evidence for the presence of the nitrile group.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Rationale for MS: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate a molecular ion, the mass of which should correspond to the calculated molecular weight of 2-(Ethylamino)benzonitrile (146.19 g/mol ). The fragmentation pattern can provide additional structural information.
Expected Fragmentation:
The molecular ion peak [M]⁺ at m/z = 146 is expected. A common fragmentation pathway for ethylamines is the loss of a methyl group (CH₃•) to give a fragment at m/z = 131.
Caption: Expected primary fragmentation in Mass Spectrometry.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating a compound from any impurities, thereby allowing for an accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. A reverse-phase method would be suitable for 2-(Ethylamino)benzonitrile.[5][6]
Rationale for HPLC: HPLC can separate the target compound from structurally similar impurities, such as the starting material (2-aminobenzonitrile) or over-ethylated products, based on differences in their polarity and interaction with the stationary phase.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve in mobile phase (e.g., 1 mg/mL) |
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC offers high resolution and sensitivity.
Rationale for GC: GC can effectively separate volatile impurities, such as residual solvents from the synthesis, and can also be used for the quantitative analysis of the main compound.[7][8]
Proposed GC Method:
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
Cross-Validation Workflow
A robust cross-validation strategy involves a logical flow of experiments where the results of one technique corroborate the findings of another.
Caption: A comprehensive cross-validation workflow.
Conclusion
The analytical characterization of 2-(Ethylamino)benzonitrile is a multi-faceted process that relies on the convergence of data from several orthogonal techniques. While direct experimental data for this specific molecule may be limited in publicly accessible literature, a robust analytical framework can be constructed based on established principles and data from analogous compounds. By systematically applying spectroscopic and chromatographic methods as outlined in this guide, researchers can confidently establish the identity, structure, and purity of 2-(Ethylamino)benzonitrile, thereby ensuring the integrity and reliability of their scientific findings. This rigorous approach to data cross-validation is indispensable for advancing drug discovery and development programs.
References
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-
Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]
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Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. [Link]
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3-Aminobenzonitrile. PubChem. [Link]
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Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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IR spectrum of benzonitrile in the range 500–4000 c m − 1. ResearchGate. [Link]
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Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
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HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
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¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). ResearchGate. [Link]
-
Development and Validation of Gas Chromatography Method for the Determination of 2,2'-Azobisisobutyronitrile and Di-tertiary - Der Pharma Chemica. [Link]
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Benzonitrile - the NIST WebBook. National Institute of Standards and Technology. [Link]
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A short review on gas chromatography. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC - NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Ethylamino)benzonitrile
This document provides essential procedural guidance for the safe handling and disposal of 2-(Ethylamino)benzonitrile. As a substituted benzonitrile, this compound warrants careful management due to the inherent hazards associated with its chemical class, including potential toxicity and environmental risks. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship. This guide synthesizes data from analogous compounds and established best practices for chemical waste management.
Core Principles: Hazard Assessment and Risk Mitigation
Inferred Hazard Profile:
The primary risks associated with 2-(Ethylamino)benzonitrile are acute toxicity through oral, dermal, and inhalation routes, as well as irritation to the skin and eyes.[1][2][3][4][5] A critical, non-negotiable principle is the segregation of all nitrile-containing waste from acidic materials.
Causality of Segregation: The nitrile functional group (-C≡N) can undergo hydrolysis under acidic conditions to release highly toxic hydrogen cyanide (HCN) gas. This reaction represents a significant and potentially lethal inhalation hazard. Therefore, all waste streams, containers, and cleanup materials associated with 2-(Ethylamino)benzonitrile must be explicitly kept separate from acids.[6][7]
GHS Hazard Classification (Based on Analogs)
| Hazard Class | Category | Hazard Statement | Source Analogs |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Benzonitrile, 2-Aminobenzonitrile[1][2] |
| Acute Toxicity, Dermal | Category 3-4 | H311/H312: Toxic/Harmful in contact with skin | 4-Aminobenzonitrile, Benzonitrile[2][8] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | 4-Aminobenzonitrile[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Benzonitrile, 2-Aminobenzonitrile[1][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 2-Aminobenzonitrile[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | 4-Aminobenzonitrile[8] |
| Aquatic Hazard, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects | 4-Aminobenzonitrile[8] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during use. Minimizing exposure is paramount.
Engineering Controls: All work involving 2-(Ethylamino)benzonitrile, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dusts.[7][9] The work area should be covered with plastic-backed absorbent pads to contain any minor drips or spills; these pads must be disposed of as hazardous waste upon contamination or at the end of the procedure.[10]
Personal Protective Equipment (PPE): A risk-averse PPE strategy is mandatory. The following table outlines the minimum required PPE for handling 2-(Ethylamino)benzonitrile.
| Body Area | Required PPE | Standard/Specification | Rationale |
| Hands | Chemical-Resistant Gloves | ACGIH recommends Butyl Rubber or Polyvinyl Alcohol for Benzonitrile.[3] Always double-glove. | Prevents dermal absorption, which is a primary route of exposure.[3] |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against splashes and vapors that cause serious eye irritation.[3][9] |
| Face | Face Shield (in addition to goggles) | To be worn when there is a significant risk of splashing. | Provides a secondary layer of protection for the entire face.[3] |
| Body | Flame-Resistant Laboratory Coat | --- | Protects skin from contact and contaminated clothing from being worn outside the lab.[9] |
| Feet | Closed-Toed Shoes | --- | Prevents exposure from spills and protects from dropped items.[11][12] |
Standard Operating Procedure: Disposal Workflow
Disposal is not a single action but a systematic process. Follow these protocols to ensure safety and compliance.
Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of 2-(Ethylamino)benzonitrile waste streams.
Protocol 3.1: Disposal of Unused Product and Liquid Waste
-
Waste Characterization: All unused or surplus 2-(Ethylamino)benzonitrile and solutions containing it are to be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, vapor-tight screw cap.
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container. Clearly write the full chemical name, "2-(Ethylamino)benzonitrile," and an approximate concentration if in solution. Crucially, add the statement "CONTAINS NITRILES - NO ACIDS" to the label. [7]
-
Accumulation: Keep the waste container tightly sealed when not in use.[13] Store it in a designated and properly ventilated Satellite Accumulation Area (SAA) that provides secondary containment.
-
Final Disposal: Once the container is approaching full (no more than 90% capacity), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15]
Protocol 3.2: Management of Contaminated Solid Waste
-
Scope: This category includes used gloves, disposable lab coats, absorbent pads, weighing papers, and any other solid materials contaminated with 2-(Ethylamino)benzonitrile.
-
Segregation: Collect all contaminated solid waste separately from other laboratory trash.
-
Packaging: Place all items into a 6-mil polyethylene bag.[10] Once full, seal the bag securely. For added safety, it is best practice to double-bag this waste.[10] Place the sealed bag(s) into a rigid, leak-proof container designated for solid hazardous waste.
-
Empty Containers: The original product container is also considered hazardous waste.[9] Do not rinse it. Secure the cap and place it in the solid hazardous waste container.
-
Labeling and Disposal: Label the outer container as "HAZARDOUS WASTE - SOLID DEBRIS CONTAMINATED WITH 2-(ETHYLAMINO)BENZONITRILE" and include the "NO ACIDS" warning. Dispose of it through your licensed waste contractor.
Protocol 3.3: Spill Management and Decontamination
-
Immediate Response:
-
Alert personnel in the immediate area.
-
If the spill is large or ventilation is inadequate, evacuate the laboratory.
-
Ensure the fume hood is operational.
-
-
Cleanup Procedure:
-
Wearing the full PPE detailed in Section 2, control the spread of the liquid by encircling it with an inert absorbent material such as vermiculite or sand.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully apply the absorbent to the spill, working from the outside in.
-
Once fully absorbed, use non-sparking scoops to collect the material. Place it into a 6-mil poly bag for disposal as contaminated solid waste (Protocol 3.2).
-
-
Surface Decontamination:
-
After removing the bulk material, decontaminate the spill surface. First, wipe the area with a solution buffered to pH 10.[7]
-
Follow this with a wipe-down using a freshly prepared 10% bleach solution, then a final water rinse.[7]
-
Rationale: The alkaline buffer ensures that any residual nitrile does not react with the sodium hypochlorite in bleach under acidic conditions, which could generate hazardous gases.
-
All wipes, pads, and used cleaning solutions must be collected and disposed of as hazardous waste.[7]
-
Emergency Response
In the event of an accidental exposure, immediate and correct first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.
For all exposures, provide the Safety Data Sheet (SDS) for a relevant benzonitrile compound to the responding medical personnel.
References
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.
-
Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. (2025-03-31).
-
Safety Data Sheet: Anthranilonitrile (2-Aminobenzonitrile). Fisher Scientific. (2025-12-18).
-
Safety Data Sheet: Benzonitrile. Sigma-Aldrich. (2026-01-13).
-
Hazard Summary: Benzonitrile. New Jersey Department of Health.
-
Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. (2012-06-05).
-
Benzonitrile - Haz-Map. National Library of Medicine.
-
Safety Data Sheet. Baker Hughes. (2015-03-17).
-
Benzonitrile: Human health tier II assessment. Australian Government Department of Health. (2019-03-08).
-
Benzonitrile Material Safety Data Sheet. Central Drug House (P) Ltd.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
